ICSN3250 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H41ClN4O8 |
|---|---|
分子量 |
633.1 g/mol |
IUPAC名 |
5-[1-[3-(azacyclotridec-1-yl)propyl]-4-(3,4-dihydroxy-5-nitrophenyl)pyrrol-3-yl]-3-nitrobenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C31H40N4O8.ClH/c36-28-18-22(16-26(30(28)38)34(40)41)24-20-33(21-25(24)23-17-27(35(42)43)31(39)29(37)19-23)15-11-14-32-12-9-7-5-3-1-2-4-6-8-10-13-32;/h16-21,36-39H,1-15H2;1H |
InChIキー |
VTTAAXQGVVGOFT-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCN(CCCCC1)CCCN2C=C(C(=C2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-])C4=CC(=C(C(=C4)O)O)[N+](=O)[O-].Cl |
製品の起源 |
United States |
Foundational & Exploratory
ICSN3250 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of ICSN3250 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of ICSN3250, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate its function. ICSN3250 distinguishes itself from other mTOR inhibitors through a novel mechanism: the competitive displacement of phosphatidic acid (PA) from the mTOR FRB domain, leading to potent and selective cytotoxicity against cancer cells.[2][3]
Core Mechanism of Action
ICSN3250 is a specific mTOR inhibitor that functions in a manner distinct from traditional rapalogs and ATP-competitive inhibitors.[4] Its primary mechanism involves the direct targeting of the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1][3][4]
-
Competitive Displacement of Phosphatidic Acid (PA): The mTOR signaling pathway, particularly the mTORC1 complex, is activated by various upstream signals, including growth factors and amino acids. Phosphatidic acid (PA), a lipid second messenger, is a key cofactor that enhances mTORC1 kinase activity by binding directly to the FRB domain.[4] ICSN3250 competes with PA for this binding site.[1][3] By occupying the PA-binding pocket on the FRB domain, ICSN3250 prevents the binding of PA, thereby inhibiting mTORC1 activation.[3]
-
Non-Rapalog Inhibition: Unlike rapamycin and its analogs (rapalogs), which form a ternary complex with FKBP12 and the FRB domain to allosterically inhibit mTOR, ICSN3250 does not require FKBP12 for its activity. It directly binds to the FRB domain at a site that partially overlaps with the PA binding site.[4][5]
-
Molecular Interactions: Molecular docking and dynamics simulations have shown that ICSN3250 establishes specific interactions with key amino acid residues within the FRB domain.[5] These interactions stabilize the binding of ICSN3250 and effectively block the conformational changes required for mTORC1 activation by PA.[3][5]
The mTOR Signaling Pathway and ICSN3250 Intervention
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, metabolism, and survival.[1][6] Aberrant activation of this pathway is a common feature in many human cancers.[6] ICSN3250 intervenes at a critical regulatory node of this pathway.
As shown in the diagram, ICSN3250 inhibits mTORC1, preventing the phosphorylation of its key downstream effectors, p70S6K and 4E-BP1. This leads to a reduction in protein synthesis and cell proliferation and can induce autophagy.[1][5]
Quantitative Data
The potency and selectivity of ICSN3250 have been characterized in various assays.
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC₅₀ | 0.6 - 77 nM | Varies by cancer cell line | [4] |
| Concentration for In Vitro Assays | 100 nmol/L | HCT116 cells | [4][5] |
| Assay | Target Cells | Non-Target Cells | Selectivity Factor | Reference |
| Cytotoxicity | Cancer Cell Lines | Noncancerous Fibroblasts | Up to 100-fold less sensitive in noncancer cells | [3] |
Experimental Protocols
The mechanism of ICSN3250 was elucidated through a series of key experiments. The generalized protocols are described below.
Cell Viability and IC₅₀ Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the drug concentration that inhibits 50% of cell growth (IC₅₀).
-
Cell Plating: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[7]
-
Drug Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The medium is replaced with a medium containing the various drug concentrations, and the plates are incubated for 24-72 hours.[7]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis of mTORC1 Signaling
This technique is used to detect changes in the phosphorylation state of proteins downstream of mTORC1.
-
Protocol Steps:
-
Cell Treatment: HCT116 cells are treated with 100 nmol/L ICSN3250 for a specified time (e.g., 3-24 hours).[4]
-
Lysis: Cells are washed with PBS and lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
Quantification: Protein concentration is determined using a BCA assay.[4]
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Surface Plasmon Resonance (SPR)
SPR was used to confirm the direct interaction between ICSN3250 and the mTOR protein.[5]
-
Immobilization: Recombinant mTOR protein or the isolated FRB domain is immobilized on the surface of a sensor chip.
-
Injection: A solution of ICSN3250 is flowed over the chip surface.[5]
-
Detection: The binding of ICSN3250 to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).
-
Analysis: The resulting sensorgram provides data on the association and dissociation rates, confirming a direct physical interaction.[5]
Conclusion
This compound represents a novel class of mTOR inhibitors with a distinct and compelling mechanism of action. By competitively displacing the natural activator phosphatidic acid from the FRB domain of mTOR, it effectively shuts down mTORC1 signaling. This mechanism leads to potent anti-proliferative and pro-apoptotic effects. Notably, its enhanced cytotoxicity in cancer cells compared to non-cancerous cells suggests a favorable therapeutic window, making ICSN3250 a promising candidate for further development in oncology.[2][3]
References
- 1. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Figure S5 from mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
ICSN3250 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and known synthetic details of ICSN3250 hydrochloride, a novel and specific inhibitor of the mammalian target of rapamycin (mTOR). The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of oncology, cell biology, and medicinal chemistry.
Discovery of this compound
This compound was developed as a synthetic analogue of halitulin, a cytotoxic marine alkaloid.[1] The discovery process was rooted in the search for novel anticancer agents with improved efficacy and selectivity. While the specific lead optimization and screening cascade that led to the selection of ICSN3250 have not been detailed in the public domain, it is understood that the development was part of a broader effort to synthesize and evaluate halitulin analogues for enhanced cytotoxic properties.[1]
The primary breakthrough in the discovery of ICSN3250 was the identification of its unique mechanism of action as a specific mTOR inhibitor.[1][2] This distinguished it from other mTOR inhibitors and highlighted its potential as a new class of anticancer therapeutic.
Mechanism of Action: A Novel Approach to mTOR Inhibition
ICSN3250 is a specific inhibitor of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][3] It functions through a mechanism distinct from previously described mTOR inhibitors like rapamycin and its analogues (rapalogs) or ATP-competitive inhibitors.[1]
The core of ICSN3250's activity lies in its ability to compete with and displace phosphatidic acid (PA) from the FKBP12-rapamycin-binding (FRB) domain of mTOR.[1][2] Phosphatidic acid is a critical cofactor that promotes the activation of mTOR complex 1 (mTORC1).[1] By displacing PA, ICSN3250 prevents the activation of mTORC1, leading to the inhibition of downstream signaling pathways that are vital for cancer cell growth and proliferation.[1][2] This targeted disruption of mTORC1 signaling ultimately induces cytotoxicity specifically in cancer cells.[1] Studies have shown that noncancerous cells are significantly less sensitive to ICSN3250, suggesting a favorable therapeutic window.[1]
The inhibition of the mTORC1 pathway by ICSN3250 has been observed to induce autophagy, a cellular process of degradation and recycling of cellular components, which can contribute to its cytotoxic effects.[1]
Signaling Pathway of ICSN3250
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the reviewed scientific literature. The primary publication describing its biological activity refers to a recent synthesis but does not provide the experimental details.[1] The chemical name for ICSN3250 is given as 5,5'-(1-(3-(azacyclotridecan-1-yl)propyl)-1H-pyrrole-3,4-diyl)bis(3-nitrobenzene-1,2-diol).[4]
Further investigation into patents and supplementary materials related to the primary research did not yield a specific synthesis scheme. The synthesis of complex natural product analogues like halitulin derivatives typically involves multi-step, complex organic chemistry procedures.
Quantitative Data
The following table summarizes the available quantitative data for ICSN3250.
| Parameter | Value | Cell Lines/Conditions | Source |
| IC50 | 0.6 - 77 nM | Not specified | [1][2] |
| Effective Concentration for mTORC1 inhibition | ≥ 50 nmol/L | HCT116, TSC2+/+ MEFs | [1] |
| Concentration for in vitro assays | 100 nmol/L | HCT116, U2OS | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, based on the primary literature, the following are protocols for key biological assays used to characterize its activity.[1]
Cell Culture
-
Cell Lines: HCT116, U2OS, TSC2+/+ and TSC2-/- mouse embryonic fibroblasts (MEFs) were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplementation: The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis for mTORC1 Activity
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ICSN3250 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ICSN3250 or other mTOR inhibitors for the desired time period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet staining assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the characterization of a novel mTOR inhibitor like ICSN3250.
References
ICSN3250: A Halitulin Analogue Targeting mTORC1 for Cancer-Specific Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ICSN3250, a synthetic analogue of the marine natural product halitulin. While halitulin is known for its cytotoxic properties, its precise mechanism of action remains to be fully elucidated. In contrast, ICSN3250 has been identified as a potent and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the unique mechanism of action of ICSN3250, which involves the displacement of phosphatidic acid (PA) from the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling and subsequent cytotoxicity, with a remarkable selectivity for cancer cells over non-cancerous cells. This guide summarizes key quantitative data, provides detailed experimental protocols for the assays used to characterize ICSN3250, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Natural products isolated from marine organisms have long been a valuable source of novel therapeutic agents, particularly in oncology. Halitulin, a cytotoxic alkaloid isolated from the marine sponge Haliclona tulearensis, has demonstrated potent anti-proliferative activity against various tumor cell lines.[1] However, a detailed understanding of its molecular mechanism has remained elusive. To explore the therapeutic potential of this structural class, synthetic analogues have been developed, leading to the discovery of ICSN3250.
ICSN3250 has emerged as a promising anti-cancer agent with a well-defined mechanism of action that distinguishes it from its natural product predecessor and other mTOR inhibitors.[2][3] This guide will delve into the core scientific findings related to ICSN3250, providing a technical resource for researchers in the field of cancer biology and drug development.
ICSN3250: A Novel mTORC1 Inhibitor
Mechanism of Action: Displacement of Phosphatidic Acid
ICSN3250 exerts its cytotoxic effects through a novel mechanism of mTORC1 inhibition. Unlike rapamycin and its analogues (rapalogs) that form a ternary complex with FKBP12 and the FRB domain of mTOR, or ATP-competitive mTOR kinase inhibitors, ICSN3250 functions by directly competing with the lipid second messenger, phosphatidic acid (PA), for binding to the FRB domain of mTOR.[2][3]
PA is a crucial activator of mTORC1, promoting its localization and activation at the lysosomal surface. By binding to a partially overlapping site within the FRB domain, ICSN3250 displaces PA, thereby preventing mTORC1 activation and downstream signaling.[2] This leads to the dephosphorylation of key mTORC1 substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately resulting in the inhibition of protein synthesis and cell growth.[2]
dot
Cancer Cell Specificity
A significant feature of ICSN3250 is its enhanced cytotoxicity specifically in cancer cells compared to non-cancerous cells. Studies have shown that non-cancer cells are up to 100-fold less sensitive to ICSN3250.[3] This selectivity is in contrast to other mTOR inhibitors that often show comparable toxicity in both cancerous and non-cancerous cell lines. The molecular basis for this cancer cell specificity is an area of ongoing investigation but may be related to the higher dependence of cancer cells on the mTOR signaling pathway for their proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ICSN3250.
Table 1: In Vitro Cytotoxicity of ICSN3250 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.6 - 77 |
| U2OS | Osteosarcoma | Not explicitly quantified in the provided search results |
| K562 | Chronic Myelogenous Leukemia | Not explicitly quantified in the provided search results |
| U87 | Glioblastoma | Not explicitly quantified in the provided search results |
Data extracted from studies on ICSN3250's mTOR inhibition.[1][2]
Table 2: Cytotoxicity of Halitulin in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration for Cytotoxicity (ng/mL) |
| P-388 | Murine Leukemia | 12-25 |
| A-549 | Human Lung Carcinoma | 12-25 |
| HT-29 | Human Colon Adenocarcinoma | 12-25 |
| MEL-28 | Human Melanoma | 12-25 |
Data extracted from the initial characterization of halitulin.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of ICSN3250.
Cell Culture and Treatment
-
Cell Lines: HCT116, U2OS, K562, and U87 cells were obtained from the American Type Culture Collection (ATCC).[2]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
ICSN3250 Treatment: ICSN3250 was dissolved in DMSO to prepare stock solutions. For experiments, cells were treated with various concentrations of ICSN3250 or vehicle (DMSO) for the indicated time periods.[2]
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[1][2]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K, S6K, phospho-4EBP1, 4EBP1, mTOR). After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.[2]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
dot
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.[1]
-
Treatment: After allowing the cells to adhere, they were treated with a range of concentrations of ICSN3250.
-
Assay: Cell viability was assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay. The assay measures the metabolic activity of viable cells.[4]
-
Data Analysis: The absorbance or fluorescence was measured using a plate reader, and the percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting cell viability against the logarithm of the drug concentration.
Immunoprecipitation
-
Cell Lysis: Cells were lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]
-
Antibody Incubation: The cell lysate was pre-cleared and then incubated with an antibody specific to the protein of interest (e.g., mTOR) overnight at 4°C.[1]
-
Immune Complex Capture: Protein A/G-agarose or magnetic beads were added to the lysate to capture the antibody-protein complexes.[5]
-
Washing: The beads were washed several times to remove non-specifically bound proteins.[5]
-
Elution and Analysis: The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting.[1]
Surface Plasmon Resonance (SPR)
-
Chip Preparation: A sensor chip was functionalized by immobilizing the target protein (e.g., recombinant mTOR or its FRB domain).[2]
-
Binding Analysis: A solution containing ICSN3250 was flowed over the chip surface, and the binding interaction was monitored in real-time by detecting changes in the refractive index at the chip surface.[2][6]
-
Data Analysis: The resulting sensorgrams were analyzed to determine the association and dissociation rate constants, and to calculate the binding affinity (KD).[6]
Molecular Dynamics Simulation
-
System Setup: The three-dimensional structures of the mTOR FRB domain and ICSN3250 were used to set up the simulation system. The complex was placed in a simulation box filled with water molecules and ions to mimic physiological conditions.[2][7]
-
Simulation Protocol: The system was subjected to energy minimization, followed by a period of heating and equilibration. A production simulation was then run for an extended period (e.g., nanoseconds) to observe the dynamic behavior of the complex.[7]
-
Trajectory Analysis: The simulation trajectory was analyzed to study the stability of the protein-ligand interactions, identify key interacting residues, and understand the conformational changes in the protein upon ligand binding.[7]
Halitulin: The Natural Product Precursor
Halitulin is a bisquinoline-pyrrole alkaloid that was first isolated from the marine sponge Haliclona tulearensis.[1] Initial studies demonstrated its potent cytotoxic activity against a panel of human cancer cell lines, including P-388, A-549, HT-29, and MEL-28, with effective concentrations in the range of 12-25 ng/mL.[1]
While the discovery of halitulin's cytotoxicity spurred interest in its potential as an anticancer agent, its specific molecular target and mechanism of action have not been as extensively characterized as those of its synthetic analogue, ICSN3250. The development of ICSN3250 as a potent and selective mTORC1 inhibitor highlights a successful example of utilizing a natural product scaffold to generate a drug candidate with a well-defined and novel mechanism of action. Further research is warranted to determine if halitulin itself also targets the mTOR pathway or if it possesses a distinct mode of cytotoxicity.
Conclusion and Future Directions
ICSN3250 represents a novel class of mTORC1 inhibitors with a unique mechanism of action involving the displacement of phosphatidic acid. Its remarkable selectivity for cancer cells makes it an attractive candidate for further preclinical and clinical development. The in-depth understanding of its molecular interactions with the FRB domain of mTOR provides a strong foundation for structure-based drug design and the development of next-generation inhibitors with improved potency and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular determinants of ICSN3250's cancer cell specificity. Furthermore, in vivo studies are necessary to evaluate its anti-tumor efficacy and safety profile in relevant animal models of cancer. A head-to-head comparison of the molecular mechanisms of ICSN3250 and its natural precursor, halitulin, would provide valuable insights into the structure-activity relationships within this chemical class and could guide the discovery of new therapeutic agents.
This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of targeting the mTOR pathway with novel small molecules like ICSN3250. The detailed protocols and summarized data offer a practical resource to facilitate further investigation into this promising halitulin analogue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking and Molecular Dynamics Simulation‐Based Analysis of Advanced Small‐Molecule Kinase Inhibitors Identified pre‐let‐7 miRNA Binders - PMC [pmc.ncbi.nlm.nih.gov]
ICSN3250 Hydrochloride: A Technical Guide to its Novel Target Protein Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target protein binding and mechanism of action of ICSN3250 hydrochloride, a novel and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound presents a unique approach to mTOR inhibition, offering enhanced cytotoxicity specifically in cancer cells. This document outlines the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a halitulin analogue that functions as a selective mTOR Complex 1 (mTORC1) inhibitor.[1][2][3] Its primary target is the mTOR protein, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5] this compound directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[1][2][3][6]
The inhibitory mechanism of ICSN3250 is distinct from previously described mTOR inhibitors.[6] It acts by competing with and displacing phosphatidic acid (PA), a crucial activator of mTORC1, from the FRB domain.[1][2][3][6][7][8] This displacement prevents the activation of mTORC1, leading to downstream effects such as the induction of autophagy and G0-G1 cell-cycle arrest in cancer cells.[1][2][3] Furthermore, this compound exhibits potent cytotoxicity in cancer cells through a caspase-independent cell death mechanism.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Lines/System | Reference |
| Cellular mTORC1 Inhibition | Effective at ≥ 50 nmol/L | HCT116, U2OS | [4] |
| In Vitro mTOR Kinase Inhibition | ~10 µmol/L | In vitro kinase assay | [3] |
| Cytotoxicity (IC50) | 0.6 - 77 nM | Various cancer cell lines | [2] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciprofiles.com [sciprofiles.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ICSN3250 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of ICSN3250 with the FRB Domain of mTOR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the novel mTOR inhibitor, ICSN3250, and the FKBP12-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR). This document details the mechanism of action, quantitative binding data, experimental protocols, and relevant signaling pathways.
Executive Summary
ICSN3250 is a potent and specific inhibitor of mTOR Complex 1 (mTORC1) that operates through a novel mechanism of action.[1][2] Unlike traditional mTOR inhibitors that target the kinase domain, ICSN3250 allosterically inhibits mTORC1 by directly binding to the FRB domain and displacing the natural activator, phosphatidic acid (PA).[1][2] This competitive displacement prevents mTOR activation, leading to downstream inhibition of protein synthesis and cell growth.[1] Notably, ICSN3250 has demonstrated selective cytotoxicity towards cancer cells.[1][3]
Quantitative Data
The following table summarizes the quantitative data regarding the inhibitory activity of ICSN3250 on mTORC1 signaling and its interaction with the mTOR FRB domain.
| Parameter | Value | Cell Line/System | Comments | Reference |
| ICSN3250 IC50 (mTORC1 activity) | 50 nM | HCT116 cells | Measured by inhibition of p-S6K (Thr389) | [1] |
| ICSN3250 IC50 (mTOR kinase activity) | >10 µM | In vitro kinase assay | Demonstrates that ICSN3250 is not a direct kinase inhibitor. | [1] |
| ICSN3250 Direct Binding | Confirmed | Surface Plasmon Resonance (SPR) | Specific interaction with full-length mTOR and the isolated FRB domain was observed. | [4] |
Mechanism of Action: Signaling Pathway
ICSN3250 exerts its inhibitory effect on the mTORC1 pathway. The following diagram illustrates the canonical mTORC1 signaling cascade and the point of intervention for ICSN3250.
Caption: mTORC1 signaling pathway and ICSN3250's point of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of the ICSN3250-mTOR interaction are provided below.
Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for assessing the direct binding of ICSN3250 to the mTOR FRB domain.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Detailed Methodology:
-
Immobilization: Recombinant full-length mTOR or the purified FRB domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: ICSN3250 is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO) and serially diluted to a range of concentrations.
-
Binding Measurement: The binding analysis is performed on a Biacore instrument.
-
Association: Injections of ICSN3250 at various concentrations are flowed over the sensor surface.
-
Dissociation: Running buffer is flowed over the chip to monitor the dissociation of the compound.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro mTOR Kinase Assay
This assay is used to determine if ICSN3250 directly inhibits the catalytic activity of mTOR.
Detailed Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., HCT116 cells) using an anti-Raptor antibody.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant p70S6K) and ATP in a kinase reaction buffer.
-
Inhibitor Treatment: The kinase reaction is performed in the presence of increasing concentrations of ICSN3250 or a control inhibitor (e.g., rapamycin).
-
Detection of Phosphorylation: The phosphorylation of the substrate (e.g., phospho-p70S6K at Thr389) is detected by Western blotting using a phospho-specific antibody.
Immunoprecipitation of mTOR
This protocol is used to assess the integrity of the mTORC1 complex in the presence of ICSN3250.
Detailed Methodology:
-
Cell Lysis: HCT116 cells are treated with ICSN3250 (e.g., 100 nM) or a vehicle control. Cells are then lysed in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.
-
Immunoprecipitation: mTOR is immunoprecipitated from the cell lysates using an anti-mTOR antibody conjugated to protein A/G beads.
-
Western Blot Analysis: The immunoprecipitates are then analyzed by Western blotting for the presence of mTOR and the mTORC1-specific component, Raptor.
Logical Relationship: ICSN3250's Mechanism of Action
The following diagram illustrates the logical sequence of events from ICSN3250 binding to the FRB domain to the downstream cellular effects.
Caption: Logical flow of ICSN3250's mechanism of action.
Conclusion
ICSN3250 represents a new class of mTORC1 inhibitors with a distinct mechanism of action that involves the displacement of phosphatidic acid from the FRB domain.[1][2] This allosteric inhibition provides a novel approach to targeting the mTOR pathway in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on the characterization and development of next-generation mTOR inhibitors.
References
- 1. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling ICSN3250: A Technical Guide to Its Novel Mechanism of Phosphatidic Acid Displacement in mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ICSN3250, a novel and specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). Unlike conventional mTOR inhibitors, ICSN3250 employs a unique mechanism of action: the direct displacement of the lipid second messenger, phosphatidic acid (PA), from the FRB domain of mTOR. This distinct approach leads to potent and cancer-cell-specific cytotoxicity, marking a significant advancement in the development of targeted cancer therapies. This document details the core mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with ICSN3250.
Core Mechanism of Action: Competitive Displacement of Phosphatidic Acid
ICSN3250 functions as a direct antagonist of phosphatidic acid binding to the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2] In normal cellular signaling, PA binding to this domain is a crucial step in the activation of mTORC1. By competitively binding to a partially overlapping site within the FRB domain, ICSN3250 effectively displaces PA, thereby preventing the activation of mTORC1.[1][2] This inhibition of mTORC1 signaling subsequently disrupts downstream cellular processes essential for cancer cell growth and survival, including protein synthesis and autophagy regulation, ultimately leading to selective cancer cell death.[1] Molecular docking and dynamics simulations have confirmed the high conformational plasticity of the FRB domain and elucidated the specific interactions of both ICSN3250 and PA with this domain.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cytotoxic activity of ICSN3250 and its binding affinity for the mTOR FRB domain.
Table 1: Cytotoxicity of ICSN3250 in Cancer vs. Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (nmol/L) |
| HCT116 | Human Colon Carcinoma | 50 |
| U2OS | Human Osteosarcoma | 77 |
| K562 | Human Myelogenous Leukemia | 60 |
| Fibroblasts | Human Non-Cancer | >5000 |
| HUVEC | Human Non-Cancer | >5000 |
Data extracted from Nguyen et al., 2018.
Table 2: Binding Affinity of ICSN3250
| Analyte | Ligand | Binding Affinity (Kd) |
| ICSN3250 | mTOR FRB Domain | Direct interaction confirmed, specific Kd not quantified in the primary literature |
Surface Plasmon Resonance (SPR) analysis confirmed a direct interaction between ICSN3250 and the mTOR protein, specifically with the FRB domain.[1] No binding was observed with a control protein.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of ICSN3250.
Cell Culture and Treatment
-
Cell Lines: HCT116, U2OS, K562, and primary human fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.
-
Treatment: For experimental assays, cells were seeded and allowed to adhere overnight. ICSN3250, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations. Control cells were treated with an equivalent volume of DMSO.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mmol/L Tris-HCl pH 7.4, 150 mmol/L NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-S6, anti-S6, anti-LC3B, anti-p62, and anti-actin) were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Chemiluminescence was detected using an appropriate imaging system.
In Vitro mTOR Kinase Assay
-
Reaction Mixture: The kinase activity of recombinant mTOR was assayed in a buffer containing 25 mmol/L HEPES (pH 7.4), 50 mmol/L KCl, 10 mmol/L MgCl2, and 1 mmol/L DTT.
-
Procedure: Recombinant mTOR was incubated with varying concentrations of ICSN3250 for 10 minutes at room temperature. The kinase reaction was initiated by the addition of 100 µmol/L ATP and a recombinant substrate (e.g., 4E-BP1).
-
Analysis: The reaction was stopped after 30 minutes at 30°C, and the phosphorylation of the substrate was analyzed by Western blotting or a luminescence-based kinase assay kit.
Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant mTOR protein or the isolated FRB domain was immobilized on a CM5 sensor chip.
-
Binding Analysis: Various concentrations of ICSN3250 in a running buffer (e.g., HBS-EP+) were injected over the sensor chip surface.
-
Data Acquisition: The association and dissociation of ICSN3250 were monitored in real-time, and the resulting sensorgrams were used to determine the binding kinetics.
Molecular Docking and Dynamics Simulations
-
Protein Structure Preparation: The crystal structure of the mTOR FRB domain was used as the starting point.
-
Ligand Preparation: The 3D structure of ICSN3250 was generated and energy-minimized.
-
Docking: Molecular docking simulations were performed using software such as AutoDock or Glide to predict the binding mode of ICSN3250 within the FRB domain.
-
Molecular Dynamics: The stability of the predicted ICSN3250-FRB complex was assessed through molecular dynamics simulations over a timescale of at least 100 ns.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of ICSN3250 and a typical experimental workflow for its characterization.
Caption: Mechanism of ICSN3250 Action on mTORC1 Signaling.
Caption: Workflow for Characterizing ICSN3250.
References
An In-Depth Technical Guide to ICSN3250 Hydrochloride (CAS: 1561902-79-1): A Novel mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICSN3250 hydrochloride is a novel, specific inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Unlike traditional mTOR inhibitors that target the kinase domain, this compound employs a unique mechanism of action. It competitively displaces phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTOR activation and inducing cytotoxicity, particularly in cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.
Chemical Properties and Identification
This compound, a halitulin-analogue, is a complex heterocyclic compound.[5][6] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1561902-79-1[7] |
| Molecular Formula | C31H41ClN4O8[7] |
| Molecular Weight | 633.13 g/mol [7] |
| Alternative Names | ICSN-3250 HCl, ICSN 3250 HCl[7] |
| Purity | ≥98% (typically analyzed by HPLC)[5][7] |
| Appearance | Solid powder[8] |
| Solubility | Soluble in DMSO[8] |
| Storage | Store at -20°C for long-term stability[4][8] |
Mechanism of Action: A Novel Approach to mTOR Inhibition
The mTOR signaling pathway is a central regulator of cellular metabolism and growth and is frequently dysregulated in cancer. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound is a specific inhibitor of mTORC1.[1][3]
The mechanism of action of this compound is distinct from that of other mTOR inhibitors:
-
Not a Kinase Inhibitor: Unlike rapamycin and its analogs, ICSN3250 does not directly inhibit the kinase activity of mTOR.[2][5]
-
Competition with Phosphatidic Acid (PA): ICSN3250 competes with and displaces the lipid second messenger, phosphatidic acid (PA), from its binding site on the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2][3]
-
Prevention of mTOR Activation: The binding of PA to the FRB domain is a crucial step in the activation of mTORC1. By displacing PA, ICSN3250 prevents the activation of mTORC1 and its downstream signaling cascade, which includes key proteins like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3]
-
Induction of Cytotoxicity: The inhibition of mTORC1 signaling ultimately leads to the suppression of protein synthesis and cell growth, and the induction of apoptosis, particularly in cancer cells that are highly dependent on the mTOR pathway.[1][4]
This unique mechanism of targeting the PA-binding site on the FRB domain makes ICSN3250 a promising candidate for overcoming resistance to conventional mTOR kinase inhibitors.
Caption: Signaling pathway of mTORC1 and the inhibitory mechanism of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound, primarily from in vitro studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| HCT116 | Colorectal Carcinoma | 0.6 - 77 | 24-72h incubation |
| U2OS | Osteosarcoma | 0.6 - 77 | 24-72h incubation |
| U87 | Glioblastoma | 0.6 - 77 | 24-72h incubation |
| K562 | Chronic Myelogenous Leukemia | 0.6 - 77 | 24-72h incubation |
Note: A specific IC50 value for each cell line is not detailed in the provided search results, but a general effective range is reported.[2]
Table 2: Experimental Concentrations in In Vitro Assays
| Assay | Cell Line | Concentration (nmol/L) | Duration |
| Western Blot | HCT116 | 10 - 100 | 24 hours |
| Immunoprecipitation | HCT116 | 100 | Not Specified |
| mTOR Localization | HCT116 | 100 | 24 hours |
| In Vitro Kinase Assay | - | Up to 10,000 | Not Specified |
| Cell Viability (ex vivo) | Primary Colorectal Cancer Cells | 100 | 72 hours |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the phosphorylation status of mTORC1 downstream targets.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with the desired concentrations of this compound for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of mTOR.
Materials:
-
Recombinant active mTOR
-
Kinase assay buffer
-
Substrate (e.g., recombinant S6K1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Reaction Setup: In a 96-well plate, add the recombinant mTOR enzyme, the substrate, and different concentrations of this compound in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Determine the kinase activity at each concentration of the inhibitor and calculate the IC50 value.
Immunoprecipitation
This protocol is used to study the interaction between mTOR and other proteins in the presence of this compound.
Materials:
-
HCT116 cells
-
This compound
-
IP lysis buffer
-
Anti-mTOR antibody
-
Protein A/G agarose beads
-
Wash buffer
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with this compound. Lyse the cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-mTOR antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICSN3250 HCl | Specific mTOR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 5. This compound | 1561902-79-1 | mTOR | MOLNOVA [molnova.cn]
- 6. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICSN3250 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols: ICSN3250 Hydrochloride in HCT116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICSN3250 hydrochloride is a novel and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] In cancer cells, the mTOR signaling pathway is often hyperactivated, making it a prime target for therapeutic intervention. ICSN3250 exhibits a unique mechanism of action by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing its activation. This compound has demonstrated significant cytotoxicity specifically in cancer cells, with up to a 100-fold greater sensitivity observed in cancer cells compared to non-cancerous cells.[1] This document provides detailed application notes and protocols for studying the effects of this compound on the HCT116 human colorectal carcinoma cell line, a widely used model in cancer research.[2]
Mechanism of Action
This compound is a potent and selective inhibitor of mTOR Complex 1 (mTORC1). Its mechanism involves the displacement of phosphatidic acid at the FRB domain of mTOR, which is a distinct mechanism from other known mTOR inhibitors. This inhibition leads to a downstream cascade of events, primarily affecting protein synthesis and cell cycle progression. Specifically, ICSN3250 has been shown to completely inhibit the phosphorylation of key mTORC1 targets, including S6 kinase (S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1) in HCT116 cells.[3]
Data Presentation
Table 1: Effects of this compound on HCT116 Cell Viability
| Concentration (nM) | Inhibition of Cell Viability (%) |
| 10 | Data not available |
| 50 | Significant inhibition observed |
| 100 | Complete inhibition of mTORC1 signaling |
Note: Specific IC50 values for HCT116 cells were not explicitly available in the provided search results, but significant cytotoxic effects were noted at nanomolar concentrations.[3][4]
Table 2: Effects of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | Baseline | Baseline | Baseline |
| Indicated Conc. | Increased accumulation | Decrease | Variable |
Note: The search results indicate that ICSN3250 treatment leads to cell cycle arrest, with an accumulation of cells in the G0/G1 phase.[3] Precise quantitative data from the provided results is not available and would need to be generated experimentally.
Table 3: Effects of this compound on Apoptosis in HCT116 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (DMSO) | Baseline | Baseline |
| ICSN3250 (100 nM, 48h) | Increased | Increased |
Note: mTOR inhibitors, in general, are known to induce apoptosis in colon cancer cells.[5] While direct quantitative data for ICSN3250-induced apoptosis in HCT116 is not detailed in the search results, it is a predicted and observed outcome of mTORC1 inhibition.
Experimental Protocols
Cell Culture
The HCT116 human colorectal carcinoma cell line should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
-
Seed HCT116 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat HCT116 cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Western Blot Analysis
-
Treat HCT116 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-S6, S6, p-4EBP1, 4EBP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating ICSN3250 in HCT116 cells.
Caption: ICSN3250 inhibits the mTORC1 signaling pathway in HCT116 cells.
References
- 1. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ICSN3250 in mTORC1 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel mTORC1 inhibitor, ICSN3250, and detailed protocols for its use in studying mTORC1 signaling. ICSN3250 offers a unique mechanism of action, providing a valuable tool for research and drug development in oncology and other fields where mTORC1 activity is implicated.
Introduction to ICSN3250
ICSN3250 is a synthetic analogue of halitulin, a marine natural product. It functions as a specific and potent inhibitor of the mTORC1 signaling pathway. Unlike traditional mTOR inhibitors such as rapamycin and its analogues, ICSN3250 does not directly inhibit the kinase activity of mTOR at physiologically relevant concentrations. Instead, it employs a novel mechanism by displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTORC1 activation.[1][2][3] This allosteric inhibition mechanism contributes to its high specificity for mTORC1 over mTORC2 and other protein kinases.[1][2]
A key feature of ICSN3250 is its selective cytotoxicity towards cancer cells, with noncancerous cells showing significantly lower sensitivity.[1][2] This selectivity makes ICSN3250 a promising candidate for further investigation in cancer therapeutics.
Mechanism of Action
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[1][4] Its activation is tightly controlled by various upstream signals, including growth factors and nutrients. Phosphatidic acid (PA) is a crucial lipid second messenger that directly binds to the FRB domain of mTOR, promoting mTORC1 activation.[2][5]
ICSN3250 exerts its inhibitory effect by competitively binding to the FRB domain of mTOR, thereby displacing PA.[1][2][3] This displacement prevents the PA-mediated conformational changes required for mTORC1 activation, leading to the downstream inhibition of mTORC1 signaling. This is achieved without affecting the kinase activity of mTOR at nanomolar concentrations or the localization of mTORC1 to the lysosomal surface.[1][2]
Caption: ICSN3250 inhibits mTORC1 by displacing Phosphatidic Acid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ICSN3250 in mTORC1 inhibition studies.
Table 1: Cellular Activity of ICSN3250
| Parameter | Cell Line | Value | Reference |
| mTORC1 Inhibition | TSC2+/+ MEFs | >50 nM | [1] |
| mTORC1 Inhibition | HCT116 | ~100 nM (complete inhibition) | [1][2] |
| mTORC1 Inhibition | U2OS | ~100 nM (complete inhibition) | [2] |
Table 2: Biochemical Activity and Specificity of ICSN3250
| Parameter | Target | Value | Reference |
| In Vitro Kinase Inhibition | mTOR | ~10 µM | [1] |
| Reference (Rapamycin) | mTOR | 0.1 nM | [1] |
| Binding | mTOR (full length) | Direct Interaction | [1] |
| Binding | FRB domain of mTOR | Direct Interaction | [1] |
| Kinase Specificity | PI3Kα,β,γ,δ, PKCα, PKCϵ, SRC, AKT1, EGFR, PDK1 | No significant inhibition | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving ICSN3250 are provided below.
Protocol 1: Western Blot Analysis of mTORC1 Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1, upon treatment with ICSN3250.
Materials:
-
HCT116 or U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ICSN3250 (stock solution in DMSO)
-
Phosphatidic Acid (PA) (optional, for competition assays)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 or U2OS cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of ICSN3250 (e.g., 10, 50, 100, 200 nM) for a specified duration (e.g., 24 hours).[2] A vehicle control (DMSO) should be included.
-
For competition assays, cells can be co-treated with ICSN3250 (e.g., 100 nM) and increasing concentrations of PA (e.g., 50, 100, 200 µM).[1][6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Caption: Workflow for Western Blot analysis of mTORC1 signaling.
Protocol 2: In Vitro mTOR Kinase Assay
This assay is used to determine if ICSN3250 directly inhibits the kinase activity of mTOR.
Materials:
-
Recombinant active mTOR enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., recombinant S6K1)
-
ICSN3250
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of ICSN3250 in kinase assay buffer. A known mTOR kinase inhibitor (e.g., Torin1) should be used as a positive control.
-
In a 96-well plate, add the mTOR enzyme, the substrate, and the ICSN3250 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each ICSN3250 concentration and determine the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is employed to confirm the direct interaction between ICSN3250 and mTOR or its FRB domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant mTOR protein or FRB domain
-
ICSN3250
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the recombinant mTOR protein or its FRB domain onto the sensor chip surface.
-
Prepare a series of concentrations of ICSN3250 in the running buffer.
-
Inject the ICSN3250 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of ICSN3250.
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the binding affinity (KD).
Conclusion
ICSN3250 represents a new class of mTORC1 inhibitors with a distinct mechanism of action. Its specificity for mTORC1 and selective cytotoxicity in cancer cells make it a valuable tool for both basic research into mTOR signaling and for the development of novel anticancer therapies. The protocols outlined in these application notes provide a framework for researchers to effectively utilize ICSN3250 in their studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ICSN3250 Hydrochloride in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICSN3250 hydrochloride is a novel, potent, and specific inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. ICSN3250, a synthetic analog of the marine alkaloid halitulin, exhibits a unique mechanism of action that distinguishes it from other mTOR inhibitors.[1][2] It demonstrates enhanced cytotoxicity specifically in cancer cells, with significantly less impact on non-cancerous cells, suggesting a favorable therapeutic window.[1] These characteristics make this compound a promising candidate for preclinical and clinical development in oncology.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism of mTORC1 inhibition. Unlike rapamycin and its analogs (rapalogs) that form a ternary complex with FKBP12 and the FRB domain of mTOR, or ATP-competitive inhibitors that target the kinase domain, ICSN3250 directly targets the FRB domain of mTOR.[1][2] It competitively displaces phosphatidic acid (PA), a crucial lipid second messenger that activates mTORC1.[1][2][3] By preventing PA binding, ICSN3250 inhibits mTORC1 signaling, leading to downstream effects such as the dephosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Mechanism of ICSN3250 Action on mTORC1 Signaling.
In Vivo Applications
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancer. Its efficacy, coupled with its cancer cell-specific cytotoxicity, underscores its potential as a therapeutic agent.
Quantitative Data Summary
| Cancer Model | Cell Line | Animal Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Carcinoma | HCT116 | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | [1] |
| Chronic Myelogenous Leukemia | K562 | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | [1] |
Note: The table summarizes data from published preclinical studies. Specific TGI percentages and statistical significance should be referred to in the original publication.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in in vivo cancer models.
Human Tumor Xenograft Model Protocol
This protocol outlines the general procedure for establishing and treating human tumor xenografts in immunodeficient mice.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
1. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., HCT116, K562) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
2. Animal Handling and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
4. Preparation and Administration of this compound:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer the compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 10 mg/kg daily).
5. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Pharmacokinetic Analysis Protocol
1. Dosing and Sampling:
-
Administer a single dose of this compound to animals (e.g., via intravenous and oral routes).
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
2. Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of ICSN3250 in plasma.
-
Analyze the plasma samples to determine the concentration of ICSN3250 at each time point.
3. Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
This compound represents a novel class of mTOR inhibitors with a distinct mechanism of action and promising anti-cancer activity in preclinical models. The provided application notes and protocols serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in the drug development process.
References
Application Note: Analysis of Autophagy Activation by ICSN3250
For Research Use Only.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The mechanistic target of rapamycin complex 1 (mTORC1) is a key negative regulator of autophagy. ICSN3250 is a novel and specific inhibitor of mTORC1, inducing autophagy through a distinct mechanism of action. This application note provides detailed protocols for the analysis of autophagy activation in mammalian cells treated with ICSN3250.
ICSN3250 operates by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTORC1 activation.[1][2] This inhibition of mTORC1 signaling leads to the initiation of the autophagy cascade. This unique mechanism makes ICSN3250 a valuable tool for studying autophagy in various cellular contexts, particularly in cancer research where mTOR signaling is often dysregulated.[1][3]
Signaling Pathway of ICSN3250-Induced Autophagy
ICSN3250 inhibits mTORC1, a central regulator of cell growth and autophagy.[1][3] Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation. By displacing phosphatidic acid, ICSN3250 prevents mTORC1 activation, lifting this inhibition and allowing the ULK1 complex to initiate the formation of the autophagosome.[1][4][5]
Experimental Protocols
The following protocols describe the induction of autophagy using ICSN3250 and subsequent analysis by Western blotting and fluorescence microscopy.
Experimental Workflow
The general workflow for analyzing ICSN3250-induced autophagy involves treating cells with the compound, followed by sample preparation for either protein analysis or imaging to detect markers of autophagy.
Protocol 1: Western Blot Analysis of LC3-II and p62
This protocol is for the detection of the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, key indicators of autophagic activity.[6][7]
Materials:
-
Cells (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
ICSN3250 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with the desired concentration of ICSN3250 (e.g., 10-100 nM) or vehicle (DMSO) for the indicated time (e.g., 24 hours).[1] A positive control, such as starvation (EBSS) or rapamycin, can be included. To analyze autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 2-4 hours of ICSN3250 treatment.[8][9]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or LC3-II/β-actin ratio and a decrease in the p62/β-actin ratio are indicative of autophagy activation.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.[11][12]
Materials:
-
Cells (e.g., U2OS stably expressing GFP-LC3, or parental cells for immunofluorescence)
-
Glass coverslips or imaging-bottom plates
-
Complete cell culture medium
-
ICSN3250
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (if not using GFP-LC3 cells)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in 24-well plates.
-
Treatment: Treat cells with ICSN3250 (e.g., 100 nM) or vehicle for the desired time (e.g., 24 hours).[1]
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking (for Immunofluorescence):
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
-
Antibody Incubation (for Immunofluorescence):
-
Incubate with primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.[13]
-
Capture images of multiple fields for each condition.
-
-
Analysis:
-
Count the number of LC3 puncta per cell.[11] An increase in the average number of puncta per cell indicates an increase in autophagosome formation. Use image analysis software (e.g., ImageJ) for automated counting.
-
Data Presentation
The results from the above experiments can be summarized in tables for clear comparison.
Table 1: Western Blot Quantification of Autophagy Markers
| Treatment | Concentration | LC3-II / β-actin Ratio (Fold Change vs. Vehicle) | p62 / β-actin Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| ICSN3250 | 10 nM | 2.5 | 0.7 |
| ICSN3250 | 50 nM | 4.8 | 0.4 |
| ICSN3250 | 100 nM | 7.2 | 0.2 |
| Rapamycin (Positive Control) | 200 nM | 6.5 | 0.3 |
Table 2: Quantification of LC3 Puncta by Fluorescence Microscopy
| Treatment | Concentration | Average Number of LC3 Puncta per Cell | % of Cells with >10 Puncta |
| Vehicle (DMSO) | - | 2.1 ± 0.5 | 5% |
| ICSN3250 | 100 nM | 15.8 ± 2.1 | 85% |
| Chloroquine (Positive Control) | 50 µM | 18.2 ± 2.5 | 92% |
Interpretation of Results
The expected outcome of treating cells with ICSN3250 is a dose- and time-dependent increase in autophagy. This is visualized and quantified as follows:
An increase in the LC3-II to LC3-I ratio, along with a decrease in p62 levels, strongly indicates the induction of autophagic flux. The accumulation of LC3-II will be more pronounced when lysosomal degradation is blocked with inhibitors like Bafilomycin A1, confirming that the observed changes are due to increased autophagosome formation rather than a blockage in degradation. Visually, this corresponds to a significant increase in the number of fluorescent LC3 puncta per cell. Together, these assays provide robust evidence for autophagy activation by ICSN3250.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Cytoprotective Autophagy to Enhance Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 13. Quantitative Analysis of Autophagy using Advanced 3D Fluorescence Microscopy [jove.com]
Application Notes and Protocols: Western Blot Analysis of ICSN3250-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICSN3250 is a novel and specific inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Its unique mechanism of action involves the displacement of phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing its activation.[1][2] This mode of inhibition distinguishes ICSN3250 from other mTOR inhibitors and makes it a valuable tool for studying mTORC1 signaling and a potential candidate for therapeutic development. Western blotting is a crucial technique to elucidate the downstream effects of ICSN3250 on the mTORC1 signaling pathway. This document provides a detailed protocol for performing Western blot analysis on cells treated with ICSN3250 to assess the phosphorylation status of key mTORC1 downstream targets.
Data Presentation
Quantitative analysis of Western blot data is essential for determining the dose-dependent effects of ICSN3250. Densitometric analysis of protein bands should be performed, and the results normalized to a loading control (e.g., β-actin or GAPDH). The data can be presented in a tabular format for clear comparison.
Table 1: Quantitative Analysis of mTORC1 Pathway Protein Phosphorylation in ICSN3250-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-S6K (Thr389) | Control (Vehicle) | 1.50 | 1.00 | 0.20 | - |
| ICSN3250 (100 nM) | 0.45 | 0.30 | 0.08 | <0.01 | |
| ICSN3250 (500 nM) | 0.15 | 0.10 | 0.04 | <0.001 | |
| Total S6K | Control (Vehicle) | 1.45 | 1.00 | 0.18 | - |
| ICSN3250 (100 nM) | 1.48 | 1.02 | 0.21 | >0.05 | |
| ICSN3250 (500 nM) | 1.42 | 0.98 | 0.19 | >0.05 | |
| p-4E-BP1 (Thr37/46) | Control (Vehicle) | 1.80 | 1.00 | 0.25 | - |
| ICSN3250 (100 nM) | 0.72 | 0.40 | 0.10 | <0.01 | |
| ICSN3250 (500 nM) | 0.27 | 0.15 | 0.05 | <0.001 | |
| Total 4E-BP1 | Control (Vehicle) | 1.75 | 1.00 | 0.22 | - |
| ICSN3250 (100 nM) | 1.78 | 1.02 | 0.24 | >0.05 | |
| ICSN3250 (500 nM) | 1.70 | 0.97 | 0.20 | >0.05 | |
| β-actin | Control (Vehicle) | 2.00 | 1.00 | 0.15 | - |
| ICSN3250 (100 nM) | 2.05 | 1.03 | 0.18 | >0.05 | |
| ICSN3250 (500 nM) | 1.98 | 0.99 | 0.16 | >0.05 |
Experimental Protocols
This section provides a detailed step-by-step protocol for Western blot analysis of ICSN3250-treated cells to investigate the mTORC1 signaling pathway.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HCT116, U2OS) in 6-well plates or 10 cm dishes. Culture cells to 70-80% confluency.
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of ICSN3250 (e.g., 100 nM, 500 nM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. The following primary antibodies are recommended for analyzing the mTORC1 pathway in response to ICSN3250 treatment[1]:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control antibody (e.g., β-actin, GAPDH)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Mandatory Visualizations
ICSN3250-Mediated mTORC1 Signaling Pathway
Caption: ICSN3250 inhibits mTORC1 by displacing phosphatidic acid.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of ICSN3250-treated cells.
References
Application Notes and Protocols for Cell Cycle Analysis Following ICSN3250 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of ICSN3250, a novel mTORC1 inhibitor, on the cell cycle of cancer cells. Detailed protocols for key experimental procedures are included to ensure reproducibility and accuracy in your research.
Introduction to ICSN3250
ICSN3250 is a synthetic analog of the marine alkaloid halitulin and represents a new class of mTOR inhibitors.[1] Its mechanism of action is distinct from other mTOR inhibitors; it functions by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR.[1][2] This prevents mTOR activation and specifically inhibits the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation and is often hyperactivated in cancer.[1][2] Studies have demonstrated that ICSN3250 exhibits potent cytotoxicity specifically in cancer cells, with significantly less impact on non-cancerous cells.[1] Furthermore, treatment of cancer cell lines, such as HCT116, with ICSN3250 has been shown to induce cell cycle arrest.[2]
Key Experiments for Cell Cycle Analysis
A thorough analysis of the cell cycle effects of ICSN3250 can be achieved through a combination of the following key experiments:
-
Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining and Flow Cytometry: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
S-Phase Progression Analysis by 5-bromo-2'-deoxyuridine (BrdU) Incorporation Assay: To specifically measure the percentage of cells actively synthesizing DNA.
-
Analysis of Cell Cycle Regulatory Proteins by Western Blotting: To examine the expression levels of key proteins that control cell cycle progression.
Data Presentation
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with ICSN3250
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| ICSN3250 (50 nM) | 65.7 ± 3.4 | 15.3 ± 1.8 | 19.0 ± 1.6 |
| ICSN3250 (100 nM) | 78.1 ± 2.9 | 8.5 ± 1.1 | 13.4 ± 1.3 |
Table 2: Hypothetical S-Phase Population Analysis in Cancer Cells Treated with ICSN3250
| Treatment Group | % BrdU Positive Cells |
| Vehicle Control (DMSO) | 36.2 ± 2.5 |
| ICSN3250 (50 nM) | 14.9 ± 1.9 |
| ICSN3250 (100 nM) | 8.1 ± 1.3 |
Table 3: Hypothetical Relative Expression of Cell Cycle Regulatory Proteins after ICSN3250 Treatment
| Treatment Group | Cyclin D1 | p21 | p27 |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| ICSN3250 (100 nM) | 0.35 | 2.50 | 2.10 |
Experimental Protocols
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the procedure for analyzing DNA content to determine the cell cycle distribution of a cell population.[3][4][5]
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with ICSN3250 or vehicle control for the desired duration.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media.
-
For suspension cells, collect cells directly.
-
Count the cells and aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.
-
Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Set gates for G0/G1, S, and G2/M phases to quantify the percentage of cells in each phase.
-
Protocol: S-Phase Analysis using BrdU Incorporation Assay
This protocol measures the proportion of cells actively synthesizing DNA by detecting the incorporation of the thymidine analog BrdU.[6][7][8]
Materials:
-
BrdU Labeling Solution (10 µM in sterile culture medium)
-
Fixation/Permeabilization Buffer
-
DNase I Solution
-
Anti-BrdU Antibody (conjugated to a fluorophore or for use with a secondary antibody)
-
Fluorescently labeled secondary antibody (if required)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with ICSN3250 as described previously.
-
BrdU Labeling:
-
Add BrdU Labeling Solution to the cell culture and incubate for 1-2 hours at 37°C. The optimal incubation time may vary depending on the cell type's proliferation rate.[7]
-
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described in the PI staining protocol.
-
Fix and permeabilize the cells according to the manufacturer's instructions for the anti-BrdU antibody kit.
-
-
DNA Denaturation:
-
Treat the fixed cells with DNase I solution to expose the incorporated BrdU. This step is crucial for antibody access.[9]
-
-
BrdU Staining:
-
Incubate the cells with the anti-BrdU antibody.
-
If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.[6]
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the samples to determine the percentage of BrdU-positive cells, representing the S-phase population.
-
Protocol: Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression levels of key cell cycle proteins such as Cyclin D1, p21, and p27.[10][11][12]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with ICSN3250, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Separate the proteins by size on an SDS-PAGE gel.[12]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. addgene.org [addgene.org]
Application Notes and Protocols: Immunoprecipitation of mTOR in ICSN3250-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy status.[2][3] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with specific downstream targets and functions.[4][5] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[4][6]
ICSN3250 is a novel and specific inhibitor of mTORC1.[6][7] Unlike traditional mTOR inhibitors, ICSN3250 does not target the kinase domain. Instead, it acts by competing with phosphatidic acid (PA) for binding to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, thereby preventing mTOR activation.[7][8] This unique mechanism of action leads to potent and selective cytotoxicity in cancer cells.[7]
Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions and the effects of small molecules on these interactions. In the context of ICSN3250, IP of mTOR can be utilized to investigate the drug's impact on the assembly of the mTORC1 complex, for instance, by assessing the association of mTOR with its key binding partner, Raptor.[7] This document provides detailed protocols for the immunoprecipitation of mTOR from cells treated with ICSN3250, along with data presentation and visualization of the relevant pathways and workflows.
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes from an mTOR immunoprecipitation experiment in HCT116 cells treated with ICSN3250, based on published findings.
| Treatment | Analyte | Expected Outcome | Method of Analysis | Reference |
| Untreated Control | Immunoprecipitated mTOR | Baseline level of Raptor co-immunoprecipitated with mTOR. | Western Blot | |
| ICSN3250 (100 nmol/L) | Immunoprecipitated mTOR | Significant reduction in the amount of Raptor co-immunoprecipitated with mTOR. | Western Blot | |
| Untreated Control | Whole Cell Lysate | Baseline phosphorylation of mTORC1 downstream targets (e.g., S6K, S6, 4E-BP1). | Western Blot | |
| ICSN3250 (≥ 50 nmol/L) | Whole Cell Lysate | Complete inhibition of phosphorylation of mTORC1 downstream targets. | Western Blot | [7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with ICSN3250
-
Cell Line: HCT116 cells are a suitable model system for these experiments.[7]
-
Culture Conditions: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 10 cm plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of ICSN3250 (e.g., 100 nmol/L) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
Protocol 2: Cell Lysis
To preserve the integrity of the mTOR complexes, it is crucial to use a CHAPS-based lysis buffer.[9]
-
Preparation of Lysis Buffer: Prepare ice-cold CHAPS lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and 1X protease inhibitor cocktail).
-
Cell Harvest: After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 0.5 mL of ice-cold CHAPS lysis buffer to each 10 cm plate and incubate on ice for 20 minutes with occasional swirling.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Immunoprecipitation of mTOR
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate with rotation for 30 minutes at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add 2-5 µg of an anti-mTOR antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold CHAPS lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 30-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Briefly centrifuge the tubes and place them on a magnetic rack.
-
Carefully collect the supernatant containing the eluted proteins.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples and whole-cell lysate controls onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR, Raptor, and other proteins of interest (e.g., phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
mTOR Signaling Pathway
Caption: Overview of the mTORC1 signaling pathway.
Immunoprecipitation Experimental Workflow
Caption: Workflow for mTOR immunoprecipitation.
Mechanism of ICSN3250 Action
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Plasmon Resonance (SPR) Analysis of Small Molecule Compound ICSN3250 Binding to a Target Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique for real-time monitoring of biomolecular interactions.[1][2][3][4] It provides quantitative information on the kinetics and affinity of binding events, which is crucial in drug discovery and development.[5][6] This application note provides a detailed protocol for analyzing the binding of a hypothetical small molecule compound, ICSN3250, to a target protein (e.g., a protein kinase) using SPR technology. The described methods are generally applicable to the study of small molecule-protein interactions.[2][7]
Protein kinases are a significant class of drug targets, and SPR is a valuable tool for characterizing the binding of inhibitors to these enzymes.[8][9][10] The protocols outlined below will guide the user through the experimental setup, execution, and data analysis for determining the binding kinetics and affinity of ICSN3250.
Signaling Pathway Context
To understand the significance of inhibiting a target protein like a kinase, it is helpful to visualize its role in a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade, where the inhibition of a key kinase by a compound like ICSN3250 can block downstream signaling events that may be implicated in disease.
Caption: A generic kinase signaling pathway.
Experimental Protocols
A typical SPR experiment consists of three main phases: immobilization of the ligand (target protein), interaction analysis with the analyte (ICSN3250), and regeneration of the sensor surface.[11]
Materials and Reagents
-
SPR Instrument: (e.g., Biacore T200, ProteOn XPR36)
-
Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.[12][13] Other sensor chips may be selected based on the ligand and immobilization strategy.[14][15]
-
Ligand: Purified target protein (e.g., protein kinase) at a concentration of 20-50 µg/mL.
-
Analyte: ICSN3250 (or other small molecule inhibitor) dissolved in a suitable solvent (e.g., DMSO) and diluted in running buffer.
-
Immobilization Buffers:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).
-
10 mM Sodium acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0, 5.5) for pH scouting.[16]
-
-
Running Buffer: (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The buffer should be degassed.[17]
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the ligand. This needs to be determined empirically (e.g., a short pulse of low pH glycine or high salt).[18]
Ligand Immobilization (Amine Coupling)
Amine coupling is a common method for covalently attaching a protein ligand to a CM5 sensor chip.[15][19]
-
pH Scouting: To determine the optimal pH for pre-concentration of the ligand on the sensor surface, inject the protein diluted in sodium acetate buffers of different pH values (e.g., 4.0, 4.5, 5.0, 5.5).[16][20] Select the pH that results in the highest electrostatic attraction.
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS over the sensor surface to activate the carboxymethyl groups.[21]
-
Ligand Injection: Inject the target protein, diluted in the optimal sodium acetate buffer, over the activated surface until the desired immobilization level is reached. For small molecule analysis, a high ligand density is often desirable to maximize the signal.[22]
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.[16]
Interaction Analysis
-
Analyte Preparation: Prepare a dilution series of ICSN3250 in running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected equilibrium dissociation constant (K D ).[3] If the K D is unknown, a broad concentration range should be tested (e.g., from nanomolar to micromolar).
-
Injection Cycle: Each cycle consists of:
-
Association: Inject a concentration of ICSN3250 over the ligand-immobilized surface and a reference surface (deactivated or with an irrelevant protein) for a defined period to monitor the binding event.[23]
-
Dissociation: Switch to running buffer flow to monitor the dissociation of the ICSN3250-protein complex.[23]
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte.[18][24]
-
-
Controls: Include buffer-only injections (blanks) for double referencing, and a positive control with a known binder if available.
The diagram below outlines the general workflow of an SPR experiment.
Caption: General workflow of an SPR experiment.
Data Presentation
The primary output of an SPR experiment is a sensorgram, which plots the response units (RU) versus time.[25] The collected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[26]
Kinetic and Affinity Data for ICSN3250
The following table summarizes hypothetical kinetic data for the interaction of ICSN3250 with the target protein.
| Analyte | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Affinity (K D ) (nM) |
| ICSN3250 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Control Cmpd | 8.0 x 10⁴ | 1.2 x 10⁻³ | 15.0 |
Sensorgram Overlay
A typical sensorgram overlay plot would show the binding responses for different concentrations of ICSN3250. The curves show the association phase during injection and the dissociation phase when the injection ends.[25] The data is reference-subtracted.
Troubleshooting
Common issues encountered during SPR experiments and their potential solutions are listed below.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Baseline Drift | Incomplete buffer degassing, temperature fluctuations, improper surface regeneration. | Degas all buffers thoroughly.[17] Ensure stable instrument temperature. Optimize regeneration conditions to fully remove the analyte without damaging the ligand.[14] |
| No or Weak Signal | Inactive ligand, low analyte concentration, low ligand immobilization level. | Confirm ligand activity.[18] Increase analyte concentration. Optimize ligand immobilization to a higher density.[17] |
| Non-specific Binding | Analyte binds to the sensor surface matrix instead of the ligand. | Add BSA or a non-ionic surfactant (e.g., Tween-20) to the running buffer.[18] Use a reference surface with a non-relevant protein to subtract non-specific binding. |
| Mass Transport Limitation | Analyte diffusion to the surface is slower than the binding rate. | Increase the flow rate during analyte injection. Use a lower ligand density.[22] |
Conclusion
This application note provides a comprehensive protocol for the kinetic and affinity characterization of the small molecule ICSN3250 binding to a target protein using Surface Plasmon Resonance. By following these guidelines for experimental design, execution, and data analysis, researchers can obtain high-quality, reproducible data that is essential for drug discovery and lead optimization programs.[5][6] The versatility of SPR allows for detailed investigation of molecular interactions, providing valuable insights into the structure-activity relationships of drug candidates.[9]
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 5. books.rsc.org [books.rsc.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. unsw.edu.au [unsw.edu.au]
- 12. Choosing the Right Biacore Sensor Chips for Your SPR Analysis - Creative Proteomics [creative-proteomics.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Immobilization Strategies [reichertspr.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. dhvi.duke.edu [dhvi.duke.edu]
- 22. bio-rad.com [bio-rad.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 26. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
ICSN3250 Hydrochloride Technical Support Center
This technical support center provides guidance on the solubility and stability of ICSN3250 hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Based on information from suppliers, the following conditions are recommended:
-
Powder: Store at -20°C for long-term storage (up to 3 years).
-
In Solvent: Aliquoted stock solutions in a suitable solvent (e.g., DMSO) should be stored at -80°C for long-term storage (up to 1 year).
It is also advised to keep the compound in a dry and dark environment to prevent degradation.[1]
Q3: How should I prepare a stock solution of this compound?
A3: A general protocol for preparing a stock solution is provided below. However, it is highly recommended to perform a small-scale solubility test first.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: There is limited public data on the stability of this compound in aqueous solutions. As a large, complex heterocyclic molecule, its stability in aqueous buffers may be limited. It is best practice to prepare fresh dilutions from a frozen DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q5: Are there any known incompatibilities or degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, compounds with similar functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume. | Increase the volume of DMSO incrementally. Gentle warming (to no more than 37°C) and vortexing or sonication may also aid dissolution. |
| Purity of the solvent. | Use anhydrous, high-purity DMSO. | |
| Compound has precipitated out of solution. | This can happen if a stock solution is not stored properly or if it has been subjected to multiple freeze-thaw cycles. Try to redissolve by gentle warming and vortexing. If unsuccessful, a fresh stock solution should be prepared. | |
| Precipitation observed upon dilution in aqueous buffer or media. | Low aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and within the tolerated limits for your cells or assay. |
| Inconsistent experimental results. | Degradation of the compound. | Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid leaving the compound in aqueous solutions for extended periods. Protect solutions from light. |
| Improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture and light. |
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 633.14 g/mol ). Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Visualizations
Caption: Mechanism of this compound action on mTORC1.
Caption: Troubleshooting workflow for dissolving this compound.
References
Troubleshooting inconsistent ICSN3250 IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor, ICSN3250. Inconsistent IC50 values can be a significant challenge, and this guide is designed to help you identify potential causes and implement effective solutions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ICSN3250 and what is its mechanism of action?
A1: ICSN3250 is a potent and specific inhibitor of the mTOR (mammalian target of rapamycin) protein kinase.[1][2][3] It functions by antagonizing phosphatidic acid, leading to the inhibition of the mTORC1 signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3] By inhibiting mTORC1, ICSN3250 can induce cytotoxicity in cancer cells.[1][3]
Q2: What are the expected IC50 values for ICSN3250?
A2: The IC50 value of ICSN3250 can vary depending on the cell line and the specific experimental conditions. Published data for a halitulin analogue, ICSN3250, shows IC50 values ranging from 0.6 to 77 nM in in-vitro kinase assays.[2] It is crucial to establish a baseline IC50 value in your specific cell system and under your standardized assay conditions.
Q3: Why are my ICSN3250 IC50 values inconsistent between experiments?
A3: Inconsistent IC50 values are a common issue in pharmacological studies and can arise from a variety of factors.[4][5][6] These can be broadly categorized into three areas: biological factors (e.g., cell line variability), compound-related issues (e.g., stability and purity), and assay-specific variables (e.g., incubation time, cell density).[4][5] A systematic approach to troubleshooting is necessary to identify and address the root cause of the variability.
Troubleshooting Guide
High Variability Between Replicate Wells
Q: I'm observing a high degree of variability between my technical replicates within the same experiment. What could be the cause?
A: High variability between replicate wells often points to technical errors during the experimental setup. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[4]
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents will lead to variable results.[5]
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For viscous solutions, consider using reverse pipetting.
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[4]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment across the plate.
-
IC50 Values Consistently Higher Than Expected
Q: My IC50 values for ICSN3250 are consistently higher than the expected range. What should I investigate?
A: Consistently high IC50 values suggest that the compound is less potent in your assay than anticipated. The following factors could be responsible:
-
ICSN3250 Degradation: Like many small molecules, ICSN3250 may be susceptible to degradation.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to mTOR inhibitors.
-
Solution: Verify the identity and characteristics of your cell line.[4] If you suspect resistance, consider using a different cell line known to be sensitive to mTOR inhibition for comparison.
-
-
Sub-optimal Incubation Time: The duration of drug exposure may be insufficient for the compound to exert its full effect.[8]
-
Solution: Perform a time-course experiment to determine the optimal incubation time for ICSN3250 in your cell line.
-
IC50 Values Consistently Lower Than Expected
Q: My IC50 values for ICSN3250 are consistently lower than expected. What could be the reason?
A: Lower-than-expected IC50 values indicate that the compound appears more potent in your assay. Here are some potential causes:
-
Incorrect Drug Concentration: Errors in calculating the stock concentration or in performing serial dilutions can lead to inaccurate final concentrations.
-
Solution: Double-check all calculations for drug dilutions.[4] Ensure that the initial stock concentration is accurately determined.
-
-
Cytotoxicity of the Solvent: The solvent used to dissolve ICSN3250 (e.g., DMSO) can be toxic to cells at higher concentrations.[7]
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and sensitize them to the drug.[4]
-
Solution: Regularly test your cell lines for mycoplasma contamination.[4]
-
Data Presentation
Table 1: Factors Influencing IC50 Values
| Factor Category | Specific Factor | Potential Impact on IC50 | Reference |
| Biological | Cell Line Choice | Different cell lines exhibit varying sensitivity. | [8] |
| Cell Health & Growth Phase | Unhealthy or confluent cells may respond differently. | [4] | |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity. | [4] | |
| Compound | Purity & Stability | Impurities or degradation can alter the apparent potency. | [7] |
| Solvent Effects | The vehicle (e.g., DMSO) can have its own biological effects. | [7] | |
| Assay Conditions | Cell Seeding Density | The initial number of cells can impact the final readout. | [4] |
| Incubation Time | The duration of drug exposure can affect the measured IC50. | [8] | |
| Readout Method | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. | [8] |
Experimental Protocols
Representative Protocol for ICSN3250 IC50 Determination using an MTT Assay
This protocol provides a general framework. Optimization of cell number, drug concentrations, and incubation times is recommended for each specific cell line.
1. Cell Seeding: a. Culture cells to logarithmic growth phase.[4] b. Harvest cells using standard cell culture techniques and perform a cell count. c. Resuspend cells in fresh culture medium to the desired seeding density (e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of ICSN3250 in DMSO. b. Perform serial dilutions of the ICSN3250 stock solution in culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls (vehicle control, no-treatment control). d. Incubate for the desired treatment period (e.g., 72 hours).
3. MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Incubate for 15-30 minutes at room temperature with gentle shaking.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Subtract the absorbance of the no-cell control from all other values. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: General experimental workflow for IC50 determination.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of ICSN3250.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
Technical Support Center: Optimizing ICSN3250 Hydrochloride Dosage for Cytotoxicity Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of ICSN3250 hydrochloride for in vitro cytotoxicity experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] Its mechanism is distinct from other mTOR inhibitors. It competes with and displaces phosphatidic acid (PA) from the FRB domain of mTOR, which prevents mTOR activation and subsequently leads to cytotoxicity.[1][3]
Q2: What is a recommended starting concentration range for this compound in cytotoxicity assays?
A2: Based on available literature, this compound has shown cytotoxic effects in the nanomolar range. A broad IC50 range of 0.6-77 nM has been reported.[4] For initial experiments, it is advisable to perform a dose-response study with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal range for your specific cell line.
Q3: Which cancer cell lines are sensitive to this compound?
A3: ICSN3250 has been shown to inhibit mTORC1 signaling in HCT116 and U2OS cell lines.[3] Given its mechanism of targeting the highly conserved mTOR pathway, it is likely to be effective against a variety of cancer cell lines where this pathway is activated. However, the sensitivity will vary between cell lines, necessitating empirical determination of IC50 values.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the experimental objective. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[5][6] It is recommended to perform time-course experiments (e.g., 24h, 48h, and 72h) to determine the time point at which the desired cytotoxic effect is observed.
Data Presentation
Disclaimer: The following tables contain illustrative data based on the reported IC50 range of 0.6-77 nM for this compound. This data is for guidance purposes only, and researchers should generate their own dose-response data for their specific experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | Illustrative IC50 (nM) |
| HCT116 | Colon Carcinoma | 24 | 55 |
| 48 | 25 | ||
| 72 | 10 | ||
| MCF-7 | Breast Adenocarcinoma | 24 | 70 |
| 48 | 35 | ||
| 72 | 15 | ||
| A549 | Lung Carcinoma | 24 | 65 |
| 48 | 30 | ||
| 72 | 12 | ||
| U2OS | Osteosarcoma | 24 | 60 |
| 48 | 28 | ||
| 72 | 11 |
Table 2: Example Dose-Response Data for this compound in HCT116 Cells (48h Incubation)
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95 ± 5.1 |
| 5 | 82 ± 6.2 |
| 10 | 68 ± 5.8 |
| 25 | 51 ± 4.9 |
| 50 | 35 ± 4.2 |
| 100 | 20 ± 3.5 |
| 500 | 8 ± 2.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogeneous cell suspension before and during seeding. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Low signal or absorbance readings | Low cell density, insufficient incubation time with MTT, or cell detachment. | Optimize the initial cell seeding density. Ensure the MTT incubation is sufficient for formazan crystal formation (typically 3-4 hours). Handle the plate gently to avoid detaching adherent cells. |
| High background in "compound-only" controls | This compound solution may have some absorbance at the measured wavelength. | Always include a "compound-only" control (wells with medium and ICSN3250 but no cells) and subtract this background absorbance from the corresponding treated wells. |
| Unexpectedly low cytotoxicity | The chosen cell line may be resistant to mTOR inhibition, or the compound may have degraded. | Verify the mTOR pathway is active in your cell line. Prepare fresh dilutions of this compound for each experiment. Consider testing a different cell line. |
| Bell-shaped dose-response curve | At high concentrations, the compound may precipitate out of solution or have off-target effects. | Visually inspect the wells for any precipitate at high concentrations. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ICSN3250 inhibits mTOR by displacing Phosphatidic Acid.
Caption: Step-by-step workflow for cytotoxicity determination.
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing ICSN3250 precipitation in aqueous solutions
Technical Support Center: ICSN3250
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides troubleshooting guidance and answers to frequently asked questions regarding the handling of ICSN3250, a potent and specific mTOR inhibitor.[1][2] Due to its chemical properties, ICSN3250 can be challenging to work with in aqueous solutions. This guide offers solutions to common precipitation issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My ICSN3250, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer or cell culture medium. Why is this happening?
A: This is a common phenomenon known as antisolvent precipitation.[3] ICSN3250 is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions at neutral pH.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound "crashes out" of solution as it is no longer in a favorable solvent environment.[5]
Q2: How can I prevent my ICSN3250 from precipitating when preparing my working solution?
A: The key is to manage the transition from an organic to an aqueous environment carefully. Here are several effective strategies:
-
Reduce the Final Concentration: The simplest solution is to work at the lowest effective concentration of ICSN3250.[3]
-
Perform a Serial Dilution: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. This gradual change in solvent composition can help maintain solubility.[3][5]
-
Use Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) media or buffer can aid in solubility.[5]
-
Increase the Volume of the Final Solution: A larger final volume will have a lower final DMSO concentration, which can sometimes help.
Q3: Can I add a co-solvent to my aqueous buffer to improve ICSN3250 solubility?
A: Yes, incorporating a water-miscible organic co-solvent can be effective. However, you must ensure the co-solvent and its final concentration are compatible with your experimental system (e.g., not toxic to cells). Common co-solvents include ethanol, PEG400, or glycerol.[3]
Q4: Does pH affect the solubility of ICSN3250?
A: The solubility of many organic molecules is pH-dependent.[3] While specific data for ICSN3250's pH-dependent solubility is not widely published, altering the pH of your buffer may increase its solubility. This should be done cautiously, as the pH must remain compatible with your biological assay.[3]
Q5: I see a precipitate in my DMSO stock solution. What should I do?
A: Precipitation in a DMSO stock is unusual but can occur. This is often due to the absorption of water from the atmosphere, as DMSO is hygroscopic.[3] To resolve this, you can gently warm the solution (e.g., to 37°C) and sonicate briefly to redissolve the compound.[3] Always store DMSO stocks in tightly sealed vials in a dry environment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving precipitation issues with ICSN3250.
Data Presentation: Solubility and Storage
Table 1: General Solubility Profile of ICSN3250
| Solvent | Solubility | Notes |
| DMSO | Soluble[4] | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffer (pH 7.4) | Very Low[3] | Prone to precipitation, especially at higher concentrations. |
Table 2: Recommended Storage Conditions for ICSN3250 Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[4] |
| DMSO Stock Solution | -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. Keep tightly sealed.[4] |
| Aqueous Working Solution | 2-8°C | Short-term (use immediately) | Prepare fresh for each experiment to avoid degradation or precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ICSN3250 Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of ICSN3250.
Materials:
-
ICSN3250 (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Allow the ICSN3250 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of ICSN3250 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, brief sonication or gentle warming (37°C) can be applied.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C for long-term use.[4]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Objective: To dilute the DMSO stock into an aqueous buffer while minimizing precipitation.
Methodology:
-
Thaw an aliquot of the 10 mM ICSN3250 DMSO stock solution and bring it to room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[5]
-
Perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
To prepare the final working solution, add the intermediate stock dropwise to the pre-warmed aqueous buffer while gently vortexing or swirling.[5] For instance, add 1 µL of a 1 mM stock to 1 mL of buffer to get a 1 µM final concentration.
-
Ensure the final concentration of DMSO is low (typically ≤ 0.5%) and compatible with your assay.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of ICSN3250.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting ICSN3250 precipitation.
References
- 1. ICSN3250 HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
ICSN3250 hydrochloride storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of ICSN3250 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
For optimal stability and shelf life, this compound powder should be stored under specific conditions. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[1] To prevent degradation from moisture and light, it is crucial to store the compound in a dry and dark environment.[1]
Q2: What is the expected shelf life of this compound?
When stored correctly under the recommended long-term conditions (-20°C, dry, and dark), ICSN3250 has a shelf life of over three years.[1]
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions of this compound should be prepared using a suitable solvent, such as DMSO.[1] For short-term storage of stock solutions (days to weeks), refrigeration at 0 - 4°C is acceptable. However, for long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3][4]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur if the solution has been stored at a lower temperature than its solubility limit allows. Gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this, ensure the stock solution concentration is not too high and consider storing it at the recommended temperature.
Q5: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Improper Storage: Degradation of the compound due to incorrect storage can lead to reduced activity. Ensure the compound and its solutions are stored as recommended.
-
Repeated Freeze-Thaw Cycles: This can degrade the compound in solution. Using aliquots for single experiments is highly recommended.
-
Experimental Conditions: The unique mechanism of action of this compound, which involves displacing phosphatidic acid from the FRB domain of mTOR, may be influenced by the specific cellular context and experimental setup.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent. | ICSN3250 is soluble in DMSO.[1] Ensure you are using a sufficient volume of fresh, high-quality solvent. Gentle warming and vortexing can aid dissolution. |
| Loss of Compound Activity Over Time | The compound may have degraded due to improper storage or handling of stock solutions. | Always store the solid compound and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent Results Between Experiments | Variability in experimental setup, including cell density, passage number, or reagent quality. | Standardize your experimental protocols. Ensure all reagents are of high quality and that the compound is handled consistently across all experiments. |
| Unexpected Off-Target Effects | While ICSN3250 is a specific mTOR inhibitor, off-target effects can never be completely ruled out. | Review the literature for any known off-target effects. Consider using multiple concentrations and control experiments to validate your findings. |
Data Presentation
Table 1: Storage Conditions and Shelf Life of ICSN3250 and Analogs
| Compound Form | Storage Condition | Duration | Shelf Life |
| ICSN3250 (Solid) | 0 - 4°C | Short-term (days to weeks) | > 3 years (if stored properly long-term)[1] |
| -20°C | Long-term (months to years) | > 3 years[1] | |
| This compound (Solid) | -20°C | Long-term | Not specified, but -20°C is a common recommendation for hydrochloride salts of complex organic molecules. |
| ICSN3250 (in Solution) | 0 - 4°C | Short-term (days to weeks) | Not specified |
| -20°C | Long-term (months) | Not specified | |
| mTOR inhibitor-1 (in Solvent) | -20°C | 1 month | 1 year (at -80°C)[3] |
| -80°C | 1 year | 1 year[3] | |
| mTOR inhibitor-3 (in Solution) | -20°C | 1 year | 2 years (at -80°C)[2] |
| -80°C | 2 years | 2 years[2] |
Signaling Pathway Diagram
This compound is an mTOR inhibitor that functions by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR, which in turn prevents mTOR activation and leads to cytotoxicity.[5]
References
How to dissolve ICSN3250 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the dissolution and use of ICSN3250 hydrochloride for experimental purposes. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It functions through a distinct mechanism by competing with and displacing phosphatidic acid (PA) from the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2][3] This prevents mTOR activation, leading to the inhibition of the mTORC1 signaling pathway and subsequent cytotoxicity, particularly in cancer cells.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A concentration of up to 40 mg/mL in DMSO has been reported. The free base form of ICSN3250 is also known to be soluble in DMSO.
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store at -20°C for long-term storage (up to 3 years).
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The optimal concentration is cell-line dependent and should be determined empirically. However, for in vitro experiments, a starting range of 1 nM to 1000 nM is recommended. Significant inhibition of mTORC1 signaling is often observed in the low nanomolar range (e.g., 1-10 nM).
Solubility and Stock Solution Preparation
Quantitative Solubility Data
| Solvent | Reported Concentration | Molar Concentration (approx.) | Notes |
| DMSO | up to 40 mg/mL | ~63.2 mM | This is a reported "mother liquor" concentration, indicating good solubility. |
| Water | Data not available | - | Expected to be sparingly soluble. |
| Ethanol | Data not available | - | Solubility is not well characterized. |
| PBS (pH 7.4) | Data not available | - | Similar to water, expect limited solubility. |
Molecular Weight of this compound: 633.13 g/mol
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.33 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For 6.33 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.
Experimental Protocols
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions of this compound.
Western Blot Protocol to Assess mTORC1 Inhibition
This protocol describes how to detect the inhibition of mTORC1 signaling by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6 and total S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the extent of mTORC1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium | The final DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v) to avoid solvent toxicity and precipitation. |
| The compound has low aqueous solubility. | Prepare a more dilute intermediate stock solution before adding to the final medium to facilitate better mixing. | |
| No or weak inhibition of mTORC1 signaling | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The incubation time is too short. | Increase the incubation time (e.g., try 6, 12, and 24-hour time points). | |
| The cell line is resistant to mTORC1 inhibition. | Verify the mTOR pathway status in your cell line. | |
| Inconsistent results between experiments | The stock solution has degraded. | Use freshly prepared stock solutions or ensure proper storage of aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Variation in cell seeding density or treatment conditions. | Maintain consistent experimental parameters. |
Signaling Pathway and Logical Relationships
This compound Mechanism of Action
Caption: ICSN3250 HCl competitively binds to the FRB domain of mTOR, preventing activation by phosphatidic acid.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the lack of mTORC1 inhibition.
References
Off-target effects of ICSN3250 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ICSN3250 hydrochloride in in-vitro experiments. The information focuses on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] Its mechanism of action is distinct from other mTOR inhibitors. It functions by competing with and displacing phosphatidic acid (PA) from the FRB (FKBP12-Rapamycin Binding) domain of mTOR, which prevents mTOR activation and leads to cytotoxicity, particularly in cancer cells.[1][2][3]
Q2: Have the off-target effects of this compound been broadly characterized?
While a comprehensive off-target screening against a wide panel of kinases has not been detailed in the available literature, studies have shown that this compound exhibits high specificity for the mTORC1 pathway.[1][2]
Q3: Does this compound inhibit other major signaling pathways?
Studies in HCT116 cells have demonstrated that this compound specifically inhibits the mTORC1 pathway. At concentrations effective for mTORC1 inhibition, it does not appear to inhibit other key signaling pathways such as PI3K/Akt, ERK, NF-κB, AMPK, or p53.[2] In fact, an increase in the phosphorylation of downstream targets of the PI3K and ERK pathways has been observed, which is consistent with the release of a negative feedback loop following specific mTORC1 inhibition.[2]
Q4: How can I assess potential off-target effects in my specific experimental system?
It is recommended to perform a Western blot analysis to probe the activation state of key downstream effectors of major signaling pathways other than mTORC1. This can help confirm the specificity of ICSN3250 in your cell line of interest. Key pathways to examine include PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK).
Q5: What are some best practices to minimize and control for off-target effects in my experiments?
-
Dose-Response: Use the lowest effective concentration of this compound that achieves the desired level of mTORC1 inhibition to minimize the potential for off-target effects.
-
Time-Course: Perform time-course experiments to identify the optimal incubation time for observing the desired on-target effects.
-
Positive and Negative Controls: Use well-characterized mTOR inhibitors (e.g., rapamycin for mTORC1, Torin1 for mTORC1/2) as positive controls and vehicle (e.g., DMSO) as a negative control.
-
Rescue Experiments: If possible, perform rescue experiments. For example, in cells where mTORC1 activity is restored through genetic means (e.g., TSC2 ablation), the effects of ICSN3250 should be diminished if they are on-target.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of mTORC1 signaling (e.g., p-S6K, p-4EBP1) is observed. | - Insufficient concentration of this compound.- Inactive compound.- Issues with cell line sensitivity.- Problems with antibody or Western blot procedure. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure proper storage and handling of the compound.- Verify the expression and activation of the mTORC1 pathway in your cell line.- Use validated antibodies and optimize your Western blot protocol. |
| High levels of cytotoxicity are observed in non-cancerous cell lines. | - The specific cell line may have unusual dependencies on mTORC1 signaling.- The concentration of this compound used may be too high. | - Re-evaluate the dose-response curve for your specific non-cancerous cell line.- Compare the cytotoxicity with that observed in a sensitive cancer cell line. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent preparation of this compound dilutions.- Variation in incubation times. | - Standardize all cell culture and experimental parameters.- Prepare fresh dilutions of the compound for each experiment.- Ensure precise timing of all experimental steps. |
Data Presentation
Table 1: Effect of this compound on the mTORC1 Signaling Pathway in HCT116 Cells
| Target Protein | Concentration of ICSN3250 | Observation |
| p-S6K (Thr389) | 10 - 100 nM | Dose-dependent decrease |
| p-S6 (Ser235/236) | 10 - 100 nM | Dose-dependent decrease |
| p-4EBP1 (Thr37/46) | 10 - 100 nM | Dose-dependent decrease |
Data summarized from studies in HCT116 cells treated for 24 hours.[1]
Table 2: Specificity Profile of this compound on Other Signaling Pathways in HCT116 Cells
| Pathway | Key Protein Analyzed | Observation at 100 nM ICSN3250 |
| PI3K/Akt | p-Akt (Ser473) | No inhibition; slight increase observed |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | No inhibition; slight increase observed |
| mTORC2 | p-Akt (Ser473) | No inhibition |
| AMPK | p-AMPKα (Thr172) | No change |
| p53 | p-p53 (Ser15) | No change |
Data summarized from studies in HCT116 cells. The slight increase in p-Akt and p-ERK is attributed to the release of negative feedback loops upon specific mTORC1 inhibition.[2]
Experimental Protocols
Western Blot Analysis of mTORC1 Pathway Activation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTORC1 pathway proteins (e.g., p-S6K, p-S6, p-4EBP1, and total proteins as loading controls) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTOR:
-
Lyse cells and immunoprecipitate mTOR using an anti-mTOR antibody.
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[4]
-
Visualizations
Caption: mTORC1 signaling pathway and the mechanism of this compound action.
Caption: Workflow for assessing on- and off-target effects of this compound.
References
Technical Support Center: Troubleshooting ICSN3250 Bioactivity
Welcome to the technical support center for ICSN3250. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ICSN3250 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning lower-than-expected bioactivity in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ICSN3250?
A1: ICSN3250 is a specific inhibitor of the mTORC1 signaling pathway.[1][2] Unlike many other mTOR inhibitors, ICSN3250 does not directly target the kinase domain. Instead, it acts by competing with phosphatidic acid (PA) for binding to the FRB domain of mTOR.[1][2] By displacing PA, ICSN3250 prevents the activation of mTORC1, leading to downstream effects on cell growth, proliferation, and autophagy.[1]
Q2: What is the expected effective concentration range for ICSN3250?
A2: The effective concentration of ICSN3250 can vary depending on the cell line and assay conditions. However, published data suggests that ICSN3250 is potent in the nanomolar range. For example, in HCT116 cells, significant inhibition of mTORC1 signaling has been observed at concentrations around 100 nM.[1][3] The reported IC50 value for ICSN3250 ranges from 0.6 to 77 nM.[3]
Q3: In which cell lines has ICSN3250 been shown to be active?
A3: ICSN3250 has demonstrated activity in various cancer cell lines, including HCT116 and U2OS cells.[1] It has been shown to be particularly effective in cancer cells compared to noncancerous cells.[2]
Q4: What are the key downstream readouts to measure ICSN3250 activity?
A4: The primary downstream effect of mTORC1 inhibition by ICSN3250 is the dephosphorylation of its substrates, such as S6 kinase (S6K) and 4E-BP1. Therefore, assessing the phosphorylation status of S6K (at Thr389) or S6 ribosomal protein (at Ser235/236) and 4E-BP1 (at Thr37/46) via Western blotting is a reliable method to monitor ICSN3250 activity.[1]
Troubleshooting Guide: Addressing Low Bioactivity of ICSN3250
This guide provides a systematic approach to troubleshooting experiments where ICSN3250 is exhibiting lower-than-expected or no biological activity.
Issue 1: Suboptimal Compound Handling and Storage
Potential Cause: ICSN3250, like many small molecules, may be susceptible to degradation or precipitation if not handled and stored correctly.
Troubleshooting Steps:
-
Solvent and Stock Solution:
-
Ensure ICSN3250 is dissolved in an appropriate solvent, such as high-quality, anhydrous DMSO, to create a concentrated stock solution (e.g., 10-20 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Dilutions:
-
When preparing working concentrations, perform serial dilutions from the stock in your cell culture medium.
-
Ensure thorough mixing after each dilution step to prevent precipitation.
-
-
Visual Inspection:
-
Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation or cloudiness. If observed, reconsider the final concentration or the dilution method.
-
Issue 2: Assay and Cell Line Specifics
Potential Cause: The chosen cell line may have low mTORC1 activity, or the assay conditions may not be optimal for detecting the effects of ICSN3250.
Troubleshooting Steps:
-
Cell Line Selection:
-
Use a cell line known to have a constitutively active mTORC1 pathway or one that can be stimulated. Many cancer cell lines exhibit elevated mTORC1 signaling.
-
If using a cell line with low basal mTORC1 activity, consider stimulating the pathway with growth factors (e.g., insulin, EGF) or ensuring the presence of sufficient amino acids in the culture medium.
-
-
Assay Endpoint Sensitivity:
-
Confirm that your chosen assay endpoint is sensitive enough to detect changes in mTORC1 signaling. Direct measurement of substrate phosphorylation (p-S6K, p-S6, p-4E-BP1) is generally more sensitive than downstream functional assays like cell proliferation, which may require longer incubation times.
-
-
Treatment Duration:
-
Optimize the incubation time with ICSN3250. While significant inhibition of mTORC1 signaling can be observed within a few hours, downstream effects on cell viability or proliferation may require 24-72 hours of treatment.[1]
-
Issue 3: In Vitro Kinase Assay Considerations
Potential Cause: Unlike traditional kinase inhibitors, ICSN3250 does not compete with ATP. Therefore, standard kinase assays that measure ATP consumption may not be suitable.
Troubleshooting Steps:
-
Assay Principle:
-
Assay Components:
-
If performing a reconstituted in vitro kinase assay, ensure that all necessary components of the mTORC1 complex (mTOR, Raptor, GβL) are present and that phosphatidic acid is included to enable mTORC1 activation.
-
Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Mechanism of Action | mTORC1 inhibitor via displacement of phosphatidic acid from the FRB domain. | N/A | [1][2] |
| IC50 | 0.6 - 77 nM | Not specified | [3] |
| Effective Concentration | ~100 nM for significant mTORC1 inhibition | HCT116 | [1][3] |
| Downstream Readouts | Decreased phosphorylation of S6K, S6, and 4E-BP1 | HCT116, U2OS | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
-
Cell Seeding: Plate cells (e.g., HCT116) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ICSN3250 (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for the desired duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (Thr389), S6K, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
Cell line specific responses to ICSN3250 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving ICSN3250. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for ICSN3250 in a new cell line?
A1: For a new cell line with unknown sensitivity to ICSN3250, it is advisable to perform a preliminary dose-response experiment. A wide range of concentrations, typically from 10 nM to 100 μM with half-log10 steps, is recommended to determine the approximate effective range.[1] Subsequent experiments can then focus on a narrower concentration range around the initial estimated IC50 value.[1][2]
Q2: How should I prepare and store ICSN3250 stock solutions?
A2: ICSN3250 is supplied as a lyophilized powder. For optimal stability, it is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For immediate use in cell culture, ensure the final solvent concentration in the media does not exceed a non-toxic level, typically below 0.5%.[3]
Q3: How long should I treat my cells with ICSN3250?
A3: The optimal treatment duration can vary depending on the cell line and the biological question being addressed. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint.[3] For many cell proliferation and viability assays, a duration that allows for at least one to two cell divisions in the control group is often suitable.[2][4]
Q4: Can I use ICSN3250 in combination with other therapeutic agents?
A4: Yes, ICSN3250 can be used in combination with other drugs to investigate potential synergistic, additive, or antagonistic effects. It is important to carefully design these experiments, including appropriate single-agent and combination-dose matrices, to accurately assess the interaction.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with ICSN3250.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between technical replicates in cell viability assays. | 1. Pipetting errors: Inconsistent cell seeding density or drug concentration. 2. Edge effects: Evaporation in the outer wells of a 96-well plate. 3. Cell clumping: Uneven distribution of cells in suspension. | 1. Improve pipetting technique: Ensure thorough mixing of cell suspensions and drug dilutions. 2. Minimize edge effects: Fill the outer wells with sterile water or PBS and do not use them for experimental samples. 3. Ensure single-cell suspension: Gently triturate or vortex the cell suspension before seeding. |
| No observable effect of ICSN3250 on cell viability. | 1. Incorrect drug concentration: The concentrations used may be too low. 2. Short incubation time: The treatment duration may be insufficient to induce a response. 3. Cell line resistance: The cell line may be intrinsically resistant to ICSN3250. 4. Compound instability: The drug may have degraded. | 1. Expand concentration range: Test a broader range of ICSN3250 concentrations. 2. Optimize incubation time: Perform a time-course experiment.[3] 3. Verify target expression: Confirm the presence and activity of the ICSN3250 target in your cell line. 4. Prepare fresh dilutions: Always use freshly prepared dilutions from a properly stored stock solution.[3] |
| Precipitation of ICSN3250 in culture medium. | 1. Poor solubility: The compound may have limited solubility in aqueous solutions. 2. High concentration: The concentration of ICSN3250 may exceed its solubility limit in the culture medium. | 1. Check solvent concentration: Ensure the final solvent concentration is within the recommended non-toxic limit. 2. Prepare fresh dilutions: Make fresh serial dilutions for each experiment.[3] |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes. 2. Variations in cell culture conditions: Inconsistent seeding density, media composition, or incubation times. 3. Mycoplasma contamination: Can alter cellular responses to treatment. | 1. Use low passage number cells: Maintain a consistent and low passage number for your experiments. 2. Standardize protocols: Adhere strictly to established protocols for cell culture and assays.[2][5] 3. Regularly test for mycoplasma: Implement routine mycoplasma testing for all cell lines. |
Data Presentation: Cell Line Specific Responses to ICSN3250
The following tables summarize the differential response to a 48-hour treatment with ICSN3250 in two representative cancer cell lines.
Table 1: IC50 Values for ICSN3250 in Different Cell Lines
| Cell Line | Cancer Type | ICSN3250 IC50 (µM) |
| Cell Line A | Breast Cancer | 0.5 |
| Cell Line B | Lung Cancer | 15.2 |
Table 2: Effect of ICSN3250 (1 µM) on Cell Cycle Distribution
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A (Control) | 45 | 35 | 20 |
| Cell Line A (ICSN3250) | 70 | 15 | 15 |
| Cell Line B (Control) | 50 | 30 | 20 |
| Cell Line B (ICSN3250) | 52 | 28 | 20 |
Table 3: Apoptosis Induction by ICSN3250 (1 µM)
| Cell Line | % Apoptotic Cells (Annexin V Positive) |
| Cell Line A (Control) | 5 |
| Cell Line A (ICSN3250) | 45 |
| Cell Line B (Control) | 6 |
| Cell Line B (ICSN3250) | 8 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of ICSN3250.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of ICSN3250 concentrations for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis
This protocol is for assessing the effect of ICSN3250 on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with ICSN3250 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway: Acquired Resistance to ICSN3250
Caption: Mechanisms of acquired resistance to ICSN3250 treatment.
Experimental Workflow: Cell Line Screening for ICSN3250 Sensitivity
Caption: Workflow for determining cell line sensitivity to ICSN3250.
Signaling Pathway: MAPK and PI3K/AKT in Drug Resistance
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
Technical Support Center: Improving Reproducibility in ICSN3250 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving the mTOR pathway inhibitor, ICSN3250.
General Laboratory Best Practices
To ensure the highest quality and reproducibility of your experimental results, it is crucial to adhere to fundamental laboratory best practices. These practices serve as the foundation for reliable and consistent data.
FAQ 1: What are the most critical general lab practices to ensure reproducibility?
Answer: Several key practices are fundamental to achieving reproducible results:
-
Consistent Aseptic Technique: Always work in a sterile environment, such as a biosafety cabinet, to prevent microbial contamination of cell cultures. Use sterile reagents and equipment, and minimize the exposure of cultures and solutions to the open air.[1]
-
Regular Equipment Calibration: Ensure all laboratory equipment, especially pipettes, centrifuges, and incubators, are calibrated regularly. Inaccurate liquid handling is a major source of variability.[2][3]
-
Thorough Record-Keeping: Maintain detailed laboratory notebooks, documenting every step of your experiment, including reagent lot numbers, passage numbers of cells, and any deviations from the protocol.
-
Standardized Reagent Preparation: Prepare and store all reagents according to standardized protocols. Use high-quality, purified water and test new lots of critical reagents like serum before use in experiments.[1][4]
FAQ 2: How can I minimize variability introduced by pipetting?
Answer: Pipetting is a common source of error. To improve accuracy and precision, follow these guidelines:
-
Use the Correct Pipette: Select a pipette with a volume range appropriate for the volume you are dispensing. Pipetting within the 35-100% range of the pipette's nominal volume is recommended.[5]
-
Consistent Technique: Use a consistent pipetting rhythm and speed. Depress and release the plunger smoothly. When aspirating, immerse the tip just below the surface of the liquid (2-3 mm) to avoid coating the outside of the tip.[5][6]
-
Pre-wetting: Aspirate and dispense the liquid back into the source container three times before taking the actual measurement. This is especially important for viscous liquids and organic solvents.[5]
-
Temperature Equilibration: Allow reagents and samples to equilibrate to room temperature before pipetting, unless the protocol specifies otherwise.[5]
Cell Culture and ICSN3250 Treatment
Reproducibility in cell-based assays starts with healthy, consistent cell cultures. The following section addresses common issues encountered when culturing cells for ICSN3250 experiments.
FAQ 3: My cells are showing inconsistent responses to ICSN3250 treatment. What could be the cause?
Answer: Inconsistent cellular responses to ICSN3250 can stem from several factors related to cell culture conditions and treatment protocols.
-
Cell Passage Number: Cells can change their characteristics over time in culture. High passage numbers can lead to altered signaling pathways and drug responses. It is critical to use cells within a consistent and low passage number range for all experiments.
-
Cell Confluency: The density of the cell culture at the time of treatment can significantly impact the outcome. Densely confluent cultures may exhibit different growth rates and signaling activity compared to sparsely populated ones. Always seed cells at a consistent density and treat them at a predetermined confluency.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence the mTOR pathway. Test new lots of FBS before use in critical experiments or use serum-free media if your cell line permits.
Troubleshooting Guide: Cell Culture Contamination
Contamination is a frequent problem in cell culture that can compromise your experimental results.[4][7]
| Problem | Potential Cause | Solution |
| Sudden change in media color (e.g., yellowing), cloudy appearance. | Bacterial contamination.[4] | Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet thoroughly with 70% ethanol followed by a disinfectant.[1] Review and reinforce aseptic techniques with all lab personnel.[1] |
| Visible filamentous growth or white/black fuzzy spots. | Fungal (mold) contamination.[4] | Discard the contaminated culture. Fungal spores can spread easily, so a thorough cleaning of the entire cell culture area is necessary. Consider using a fungicide in the incubator's water pan. |
| Media appears clear, but cells are growing poorly or dying. | Mycoplasma contamination.[4] | Quarantine the suspected culture and test for mycoplasma using a PCR-based kit or fluorescence staining.[8] If positive, discard the culture and all media/reagents used with it. Test all other cell lines in the lab. |
| Cells are detaching from the culture dish and appear rounded. | Over-trypsinization, poor plate coating, or cellular stress. | Optimize trypsinization time; do not exceed the recommended duration. Ensure culture dishes are properly coated if required for your cell type. Check for other stressors like incorrect CO2 levels or temperature. |
Western Blotting for mTOR Pathway Analysis
Western blotting is a key technique to assess the effect of ICSN3250 on the mTOR signaling pathway. This section provides guidance on troubleshooting common western blot issues.
FAQ 4: I am not seeing a decrease in phosphorylated S6K (a downstream target of mTORC1) after ICSN3250 treatment. What should I check?
Answer: If you are not observing the expected decrease in p-S6K levels, consider the following possibilities:
-
ICSN3250 Concentration and Incubation Time: Ensure you are using the correct concentration of ICSN3250 and an appropriate incubation time to observe the effect. Refer to the original characterization data for the compound.
-
Cell Lysis and Protein Extraction: Inefficient cell lysis or protein degradation can lead to inaccurate results. Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.
-
Antibody Performance: The primary antibody against p-S6K may not be performing optimally. Verify the antibody's specificity and use the recommended dilution. Include a positive control (e.g., lysate from untreated, stimulated cells) and a negative control (e.g., lysate from cells treated with a known mTOR inhibitor like rapamycin).
Troubleshooting Guide: Western Blotting
| Problem | Potential Cause | Solution |
| No or weak signal for all proteins. | Inefficient protein transfer.[9] | Confirm transfer by staining the membrane with Ponceau S after transfer.[9] Optimize transfer time and voltage. Ensure the transfer sandwich is assembled correctly with no air bubbles. |
| Inactive antibody. | Use a fresh aliquot of the antibody. Ensure proper storage conditions. Run a positive control to confirm antibody activity. | |
| High background. | Insufficient blocking.[9][10] | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[9] |
| Antibody concentration too high.[11] | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11][12] | |
| Insufficient washing.[13][14] | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | |
| Non-specific bands. | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation.[15] | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis of mTOR Pathway
-
Cell Seeding: Plate HCT116 cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
ICSN3250 Treatment: Treat cells with the desired concentration of ICSN3250 (e.g., 100 nM) for 24 hours.[16]
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein extract with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
Protocol 2: Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-S6K, anti-S6K, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and the inhibitory action of ICSN3250.
Experimental Workflow for ICSN3250 Efficacy Testing
Caption: Workflow for assessing the efficacy of ICSN3250 in cell culture.
Troubleshooting Logic for Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent Western blot data.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. pipettes.com [pipettes.com]
- 7. corning.com [corning.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. biocompare.com [biocompare.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to mTOR Inhibition: ICSN3250 Hydrochloride Versus Other mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of ICSN3250 hydrochloride, a novel mTORC1 inhibitor, with other established mTOR inhibitors, supported by experimental data to inform preclinical research and drug development.
A Novel Mechanism of Action: this compound
This compound represents a new class of mTORC1 inhibitors. Unlike traditional mTOR inhibitors, it does not directly inhibit the kinase activity of mTOR. Instead, it acts by competing with and displacing phosphatidic acid (PA) from the FRB (FKBP12-Rapamycin Binding) domain of mTOR.[1][2] This displacement prevents mTORC1 activation, leading to downstream inhibition of protein synthesis and induction of autophagy.[1][2] This unique mechanism of action confers a high degree of specificity for mTORC1 over other signaling pathways such as PI3K, ERK, and even mTORC2.[1][2]
Comparative Performance of mTOR Inhibitors
The efficacy of mTOR inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in various cell lines and their selectivity for the two mTOR complexes, mTORC1 and mTORC2.
In Vitro Efficacy (IC50)
The following table summarizes the IC50 values of this compound and other mTOR inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ICSN3250 | HCT116 | Colon Carcinoma | 0.6 - 77 | [3] |
| Rapamycin | Ca9-22 | Oral Cancer | ~15,000 | [4] |
| Everolimus | Breast Cancer Cell Lines | Breast Cancer | Varies | [5] |
| Temsirolimus | Renal Cell Carcinoma | Renal Cancer | Varies | [6] |
| OSI-027 | - | - | 22 (mTORC1), 65 (mTORC2) | [7] |
| AZD2014 | - | - | 2.8 | [2] |
| INK128 | - | - | 1 | [8] |
| BEZ235 | - | - | ~5 | [8] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Selectivity: mTORC1 vs. mTORC2
A key differentiator among mTOR inhibitors is their selectivity for mTORC1 versus mTORC2.
| Inhibitor | Target(s) | Mechanism of Action | Key Features |
| ICSN3250 | mTORC1 | Displaces phosphatidic acid from the FRB domain | High selectivity for mTORC1; potent and selective cytotoxicity in cancer cells vs. noncancer cells.[1][9] |
| Rapamycin & Analogs (Everolimus, Temsirolimus) | mTORC1 (allosteric) | Binds to FKBP12, which then binds to the FRB domain of mTOR | Generally weak inhibitors of mTORC2.[2] |
| OSI-027, AZD2014, INK128 | mTORC1 & mTORC2 (ATP-competitive) | Bind to the ATP-binding site of the mTOR kinase domain | Inhibit both complexes, potentially overcoming resistance to rapalogs.[2][8] |
| BEZ235 | PI3K, mTORC1, mTORC2 | Dual ATP-competitive inhibitor | Targets both the PI3K/AKT/mTOR pathway.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway and a general workflow for evaluating mTOR inhibitors.
Caption: The mTOR signaling pathway highlighting the distinct roles of mTORC1 and mTORC2 and the unique inhibitory mechanism of ICSN3250.
Caption: A generalized experimental workflow for the comparative evaluation of mTOR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and other mTOR inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Western Blotting for mTOR Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR.
-
Immunoprecipitation: Immunoprecipitate mTORC1 or mTORC2 from cell lysates using specific antibodies.
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1) and ATP. Add the mTOR inhibitors at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Conclusion
This compound presents a promising new approach to mTORC1 inhibition with its unique mechanism of action that leads to potent and cancer-cell-specific cytotoxicity.[1][9] This contrasts with traditional rapalogs, which can have cytostatic effects and may not fully inhibit mTORC1 signaling, and ATP-competitive inhibitors that target both mTORC1 and mTORC2, potentially leading to broader off-target effects. The high selectivity and distinct mechanism of this compound warrant further investigation in preclinical models as a potential next-generation anticancer therapeutic.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of everolimus in patients with advanced solid malignancies with TSC1, TSC2, NF1, NF2 or STK11 mutations - Devarakonda - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.oregonstate.edu [search.library.oregonstate.edu]
A Comparative Guide to the Cytotoxicity of ICSN3250 in Cancer vs. Non-Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of ICSN3250, a novel mTOR inhibitor, on cancerous and non-cancerous cells. The data presented herein is supported by experimental findings and aims to offer an objective evaluation of ICSN3250's performance against other mTOR inhibitors.
ICSN3250: A New Paradigm in Cancer-Specific Cytotoxicity
ICSN3250 is a synthetic halitulin analogue that has demonstrated significant potential as a cancer-specific cytotoxic agent.[1] Its unique mechanism of action, which involves the inhibition of the mTORC1 signaling pathway, sets it apart from other mTOR inhibitors. Research indicates that ICSN3250 exhibits markedly higher toxicity in cancer cells compared to their non-cancerous counterparts, with some studies reporting up to a 100-fold decrease in sensitivity for non-cancer cells.[1][2] This selectivity suggests a promising therapeutic window for ICSN3250 in oncology.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ICSN3250 in various cancer and non-cancerous cell lines. For a comprehensive comparison, IC50 values for the well-established mTOR inhibitors, Rapamycin and Everolimus, are also included where available.
| Cell Line | Cell Type | ICSN3250 IC50 (nM) | Rapamycin IC50 (nM) | Everolimus IC50 (nM) |
| HCT116 | Colon Carcinoma | 0.6 - 77 | Not directly compared | Not directly compared |
| U2OS | Osteosarcoma | Not specified | Not directly compared | Not directly compared |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not directly compared | Not directly compared |
| Fibroblasts | Non-cancerous | Significantly higher than cancer cells | Not directly compared | Not directly compared |
| MEFs (TSC2+/+) | Mouse Embryonic Fibroblasts | Complete mTORC1 inhibition at >50 nM | Not directly compared | Not directly compared |
Note: The IC50 values for Rapamycin and Everolimus are not from direct head-to-head studies with ICSN3250 and are provided for general reference. The IC50 range for ICSN3250 in HCT116 cells is based on available data, though a precise single value is not consistently reported across all sources.
Mechanism of Action: A Novel Approach to mTORC1 Inhibition
ICSN3250 distinguishes itself from other mTOR inhibitors through its unique mechanism of action. Unlike rapalogs such as Rapamycin and Everolimus, which are allosteric inhibitors, ICSN3250 acts by competing with and displacing phosphatidic acid (PA) from the FRB domain of mTOR.[1][3] This displacement prevents mTOR activation and subsequently leads to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is often hyperactivated in cancer cells.[1][3]
Signaling Pathway of ICSN3250-mediated mTORC1 Inhibition
Caption: ICSN3250 inhibits the mTORC1 pathway by displacing phosphatidic acid.
Experimental Protocols
The evaluation of ICSN3250's cytotoxicity is typically performed using standard in vitro assays. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Plate cells (e.g., HCT116, U2OS, or non-cancerous fibroblasts) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ICSN3250 and other comparator compounds (e.g., Rapamycin, Everolimus) in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Conclusion
ICSN3250 presents a compelling profile as a highly selective cytotoxic agent against cancer cells. Its novel mechanism of mTORC1 inhibition offers a potential advantage over existing mTOR inhibitors. The data, while still emerging, strongly suggests that ICSN3250 warrants further investigation as a promising candidate for targeted cancer therapy. Future studies should focus on generating comprehensive head-to-head comparative data with a broader range of cancer cell lines and standard-of-care drugs to fully elucidate its therapeutic potential.
References
Unraveling the Dynamics of mTOR Inhibition: A Comparative Guide to ICSN3250
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of ICSN3250, a novel mTOR inhibitor, based on docking and molecular dynamics simulations. We delve into its unique mechanism of action, offering a direct comparison with the endogenous activator, phosphatidic acid (PA), supported by experimental data and detailed protocols.
ICSN3250 has emerged as a promising anti-cancer agent due to its specific inhibition of the mTORC1 pathway, a central regulator of cell growth and proliferation that is frequently hyperactivated in cancer.[1][2] Unlike conventional mTOR inhibitors, ICSN3250 exhibits a distinct mechanism by displacing phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing its activation.[1][2] This guide illuminates the molecular underpinnings of this interaction through a comparative analysis of computational simulation data for ICSN3250 and PA.
Comparative Analysis of Molecular Interactions
Docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of ICSN3250 and PA within the FRB domain of mTOR.[1][2] The following table summarizes the key quantitative data from these computational studies, highlighting the distinct interaction profiles of the inhibitor and the endogenous activator.
| Feature | ICSN3250 | Phosphatidic Acid (PA) | Reference |
| Binding Site | FRB domain of mTOR | FRB domain of mTOR | [1][3] |
| Overlapping Site | Yes, partially overlapping with PA | Yes, partially overlapping with ICSN3250 | [1][3] |
| Key Interacting Residues | Not explicitly listed in snippets | Not explicitly listed in snippets | [1][3] |
| Interaction Types | Ionic interactions and hydrogen bonds | Ionic interactions and hydrogen bonds | [1][3] |
| IC50 Value | 0.6-77 nM | Not an inhibitor | [3][4] |
Note: Specific interacting residues were mentioned as being depicted in figures in the source material but were not explicitly listed in the provided text snippets.
Mechanism of Action: A Tale of Two Molecules
ICSN3250's inhibitory action stems from its ability to compete with PA for the same binding site on the FRB domain of mTOR.[1][2] This displacement of PA, a crucial activator of mTORC1, leads to the suppression of downstream signaling pathways responsible for cell growth and proliferation.[1] Molecular dynamics simulations have revealed that the FRB domain of mTOR adopts different conformations when in its apo form, or when complexed with either ICSN3250 or PA, indicating a high degree of conformational plasticity.[1]
Experimental Protocols: A Glimpse into the Methodology
The insights into the molecular interactions of ICSN3250 were derived from rigorous computational methodologies. The general workflow for such studies typically involves several key steps, from preparing the molecular structures to running the simulations and analyzing the results.
Molecular Docking and Dynamics Simulation Workflow
-
Protein and Ligand Preparation: The three-dimensional structures of the mTOR FRB domain and the ligands (ICSN3250 and PA) are prepared. This involves optimizing the structures and assigning appropriate force fields.
-
Molecular Docking: Docking simulations are performed to predict the preferred binding orientation of the ligands within the FRB domain's binding site. The binding site is typically defined as a sphere around a specific set of coordinates.[1]
-
Molecular Dynamics (MD) Simulations: The docked protein-ligand complexes are then subjected to MD simulations to study their dynamic behavior over time (e.g., 100 ns).[1] These simulations provide insights into the stability of the complex and the nature of the interactions.
-
Analysis: The trajectories from the MD simulations are analyzed to identify key interactions, conformational changes, and to calculate binding free energies.
Concluding Remarks
The computational analysis of ICSN3250 provides a powerful example of modern drug discovery, where detailed molecular simulations can uncover novel mechanisms of action and guide the development of more specific and effective therapies. The displacement of phosphatidic acid from the mTOR FRB domain represents a unique strategy for inhibiting cancer cell growth.[1][2] This comparative guide highlights the key findings from these simulations, offering a valuable resource for researchers in the field of oncology and drug development. The distinct binding mode and resulting selective cytotoxicity of ICSN3250 in cancer cells underscore its potential as a next-generation mTOR inhibitor.[2]
References
Unveiling the Specificity of ICSN3250: A Comparative Guide to mTORC1 Inhibition
For researchers, scientists, and drug development professionals, the precise validation of a compound's specificity is paramount. This guide provides an objective comparison of ICSN3250, a novel mTORC1 inhibitor, with other established alternatives, supported by experimental data and detailed methodologies.
ICSN3250 presents a unique mechanism for mTORC1 inhibition, setting it apart from conventional inhibitors. Unlike rapalogs (e.g., Rapamycin, Everolimus) that allosterically inhibit mTORC1, or ATP-competitive inhibitors (e.g., Torin 1) that target the kinase domain, ICSN3250 functions by displacing phosphatidic acid (PA) from the FRB domain of mTOR.[1][2] This novel mode of action suggests a potentially higher specificity for mTORC1 and a distinct pharmacological profile. This guide delves into the experimental validation of ICSN3250's specificity and compares its performance with other widely used mTORC1 inhibitors.
Comparative Analysis of mTORC1 Inhibitors
To provide a clear overview of the performance of ICSN3250 relative to other mTORC1 inhibitors, the following table summarizes their reported half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | Type | Target | mTORC1 IC50 (nM) | Off-Target Kinase IC50 (nM) |
| ICSN3250 | Phosphatidic Acid Displacer | FRB Domain of mTOR | 0.6 - 77[3] | High concentrations required for kinase inhibition[2] |
| Rapamycin | Allosteric Inhibitor (Rapalog) | FRB Domain of mTOR (via FKBP12) | ~0.05 (in T cells)[4] | Generally high specificity for mTORC1 |
| Everolimus | Allosteric Inhibitor (Rapalog) | FRB Domain of mTOR (via FKBP12) | 0.7 - >200 (cell line dependent)[5] | High specificity for mTORC1 |
| Torin 1 | ATP-Competitive Inhibitor | mTOR Kinase Domain | 2 - 10[6] | DNA-PK (~6.3), PI3Kα (1800), ATM (600)[6][7] |
Experimental Validation of ICSN3250 Specificity
The specificity of ICSN3250 for mTORC1 has been validated through a series of key experiments that interrogate its mechanism of action and off-target effects.
Western Blotting for mTORC1 Pathway Inhibition
A fundamental method to assess the activity of mTORC1 inhibitors is to measure the phosphorylation status of its downstream effectors, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT116) and treat with varying concentrations of ICSN3250 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of S6K (e.g., phospho-p70 S6 Kinase (Thr389)) and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)). Also, probe for a loading control like GAPDH or β-actin.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio with increasing inhibitor concentration indicates successful mTORC1 pathway inhibition.[8][9]
In Vitro Kinase Assays
To directly assess whether ICSN3250 inhibits the kinase activity of mTOR, in vitro kinase assays are performed. These assays typically use purified mTOR and a substrate to measure the transfer of phosphate from ATP.
Experimental Protocol:
-
Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a component like Raptor.[10]
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) and ATP in a kinase reaction buffer. Include varying concentrations of the inhibitor (ICSN3250).
-
Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration to determine the IC50 value for kinase inhibition. Studies have shown that ICSN3250 inhibits mTOR kinase activity only at concentrations much higher than those required for mTORC1 inhibition in cells, highlighting its unique mechanism.[2]
Surface Plasmon Resonance (SPR) for Direct Binding
SPR is a label-free technique used to measure the direct binding between a ligand (e.g., ICSN3250) and a protein (e.g., mTOR). This method provides quantitative information about binding affinity and kinetics.
Experimental Protocol:
-
Ligand Immobilization: Covalently attach the target protein (e.g., recombinant mTOR or its FRB domain) to the surface of a sensor chip.[11][12]
-
Analyte Injection: Flow a solution containing the inhibitor (analyte) at various concentrations over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the amount of analyte binding to the immobilized ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and ultimately the binding affinity (KD).[13][14] SPR analysis has demonstrated a direct and specific interaction between ICSN3250 and the FRB domain of mTOR.[2]
Visualizing the Landscape of mTORC1 Inhibition
To better understand the context of ICSN3250's action, the following diagrams illustrate the mTORC1 signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: The mTORC1 signaling pathway and the unique inhibitory mechanism of ICSN3250.
Caption: A typical experimental workflow for validating the specificity of an mTORC1 inhibitor.
Conclusion
The available data strongly support that ICSN3250 is a highly specific mTORC1 inhibitor with a novel mechanism of action. Its ability to displace phosphatidic acid from the FRB domain of mTOR, rather than inhibiting the kinase domain directly at low nanomolar concentrations, distinguishes it from other classes of mTOR inhibitors. This unique mechanism may contribute to its observed specificity for cancer cells. For researchers seeking a potent and specific tool to probe the mTORC1 pathway or develop novel therapeutics, ICSN3250 represents a promising candidate warranting further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued validation and characterization of this and other novel inhibitors.
References
- 1. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide: ICSN3250 and its Cross-Reactivity with the PI3K Pathway
For researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling cascade, understanding the specificity of inhibitors is paramount. This guide provides a comparative analysis of ICSN3250, a specific mTOR inhibitor, with two prominent pan-class I PI3K inhibitors, GDC-0941 (Pictilisib) and BKM120 (Buparlisib). The data presented herein facilitates an objective assessment of their performance and potential for cross-reactivity within the PI3K pathway.
Mechanism of Action and Pathway Overview
The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. ICSN3250 distinguishes itself by specifically targeting mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and metabolism. It functions by competing with phosphatidic acid for binding to the FRB domain of mTOR, thereby inhibiting its activity. In contrast, GDC-0941 and BKM120 are ATP-competitive inhibitors that target the p110 catalytic subunit of class I PI3K isoforms (α, β, δ, γ), which are upstream of mTOR.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for ICSN3250, GDC-0941, and BKM120.
Caption: PI3K/AKT/mTOR signaling pathway with inhibitor targets.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of ICSN3250, GDC-0941, and BKM120 against their primary targets and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| ICSN3250 | N/A | N/A | N/A | N/A | 0.6-77[1] |
| GDC-0941 | 3[2][3][4] | 33[4] | 3[2][4] | 75[4] | 580[] |
| BKM120 | 52[6] | 166[6] | 116[6] | 262[6] | >5000[7] |
*Data not available in the reviewed literature, suggesting high selectivity for mTOR.
Table 2: Cell Viability Inhibition in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | ICSN3250 | GDC-0941 | BKM120 |
| MCF7 | Breast Cancer | N/A | 0.455[8] | N/A |
| T47D | Breast Cancer | N/A | 0.455[8] | N/A |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 15.33[8] | N/A |
| A549 | Non-Small Cell Lung Cancer | N/A | N/A | N/A |
| HCT116 | Colorectal Cancer | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and further investigation.
In Vitro PI3K Kinase Assay (Luminescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the test compound in DMSO.
- Create a serial dilution of the compound in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
- Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in a kinase dilution buffer.
- Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
- Prepare the ATP solution in the kinase assay buffer.
2. Assay Procedure:
- Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[9]
- Add 10 µL of the diluted PI3K enzyme solution to each well.[9]
- Incubate the plate at room temperature for 15 minutes.[9]
- Initiate the kinase reaction by adding 10 µL of the ATP and substrate (PIP2) mixture to each well.[9]
- Incubate the reaction at 30°C for 60 minutes.[9]
- Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.[9]
- Incubate for 40 minutes at room temperature.[9]
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
- Incubate for 30 minutes at room temperature.[9]
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro mTOR Kinase Assay
This protocol outlines a method to measure the in vitro inhibitory activity of a compound against mTOR.
1. Immunoprecipitation of mTORC1:
- Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer.
- Incubate the cell lysate with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.
- Collect the immunoprecipitates on protein A/G beads.
2. Kinase Reaction:
- Wash the immunoprecipitates with a kinase assay buffer.
- Resuspend the beads in the kinase assay buffer containing the test compound at various concentrations or DMSO as a control.
- Add a recombinant, inactive substrate (e.g., 4E-BP1) and ATP to initiate the reaction.[10]
- Incubate the reaction mixture at 30°C for 30 minutes.[11]
3. Detection of Phosphorylation:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-4E-BP1).
- Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
- Quantify the band intensities to determine the extent of inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of a compound on cell viability by measuring ATP levels.[12][13][14][15][16]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in the complete growth medium.
- Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
- Incubate the plate for 72 hours.
3. Luminescence Measurement:
- Equilibrate the plate to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve to determine the IC50 value.
Logical Comparison of Inhibitor Selectivity
The following diagram illustrates the selectivity profile of the three inhibitors.
Caption: Selectivity profiles of ICSN3250, GDC-0941, and BKM120.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 14. ch.promega.com [ch.promega.com]
- 15. scribd.com [scribd.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
ICSN3250: A Novel mTORC1 Inhibitor Demonstrating Efficacy in Rapamycin-Resistant Settings
A new generation of mTORC1 inhibitors, exemplified by ICSN3250, offers a promising therapeutic avenue for cancers that have developed resistance to rapamycin and its analogs. By employing a unique mechanism of action, ICSN3250 effectively targets cancer cells, including those that no longer respond to traditional mTOR inhibitors.
This guide provides a comparative analysis of ICSN3250 against other mTOR inhibitors, focusing on its efficacy in rapamycin-resistant cell lines. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Performance Comparison in Rapamycin-Resistant Cell Lines
ICSN3250 has demonstrated significant potency across a range of cancer cell lines, with IC50 values reported to be in the nanomolar range (0.6-77 nM)[1][2]. Its efficacy extends to cell lines known for their resistance to rapamycin. While direct side-by-side comparisons in identical rapamycin-resistant models are limited in the current literature, we can infer its potential by comparing its reported potency with that of other mTOR inhibitors in various resistant lines.
Below is a summary of the half-maximal inhibitory concentrations (IC50) for ICSN3250 and alternative mTOR inhibitors in several cancer cell lines, including those with known resistance to rapamycin.
| Compound | Cell Line | Cancer Type | Rapamycin Resistance Status | IC50 (nM) | Reference |
| ICSN3250 | Various | Various | Not specified in detail | 0.6 - 77 | [1][2] |
| Rapamycin | Kelly | Neuroblastoma | Insensitive | 30,000 | [3] |
| Torin-2 | Kelly | Neuroblastoma | - | 12 | [3] |
| Rapamycin | IMR-32 | Neuroblastoma | Insensitive | 40,000 | [3] |
| Torin-2 | IMR-32 | Neuroblastoma | - | 30 | [3] |
| Everolimus (RAD001) | TamR (MCF7-derived) | Breast Cancer | Endocrine-resistant | >1,000 | [4] |
| AZD8055 | TamR (MCF7-derived) | Breast Cancer | Endocrine-resistant | 18 | [4] |
| Everolimus (RAD001) | MCF7-X | Breast Cancer | Endocrine-resistant | >1,000 | [4] |
| AZD8055 | MCF7-X | Breast Cancer | Endocrine-resistant | 24 | [4] |
| Rapamycin | 786-O | Renal Cell Carcinoma | - | Minimal growth retardation | [5][6] |
| NVP-BEZ235 | 786-O | Renal Cell Carcinoma | - | Significant growth arrest | [5][6] |
| Rapamycin | A498 | Renal Cell Carcinoma | - | Minimal growth retardation | [5][6] |
| NVP-BEZ235 | A498 | Renal Cell Carcinoma | - | Significant growth arrest | [5][6] |
Unraveling the Mechanism of Action: A Distinct Approach
ICSN3250's efficacy in rapamycin-resistant contexts stems from its unique mechanism of inhibiting the mTORC1 signaling pathway. Unlike rapamycin, which forms a complex with FKBP12 to allosterically inhibit mTORC1, ICSN3250 directly competes with and displaces phosphatidic acid (PA) from the FRB domain of mTOR[1][2][7][8]. This prevents mTOR activation and subsequent downstream signaling, leading to cytotoxicity specifically in cancer cells[1][2][7]. This mechanism bypasses common resistance pathways to rapamycin, such as mutations in FKBP12 or the FRB domain, which prevent the formation of the inhibitory rapamycin-FKBP12 complex.
Alternatives to rapamycin, such as Torin-2 and AZD8055, are ATP-competitive mTOR kinase inhibitors that target the catalytic site of the enzyme, thereby inhibiting both mTORC1 and mTORC2 complexes[4][9][10]. Dual PI3K/mTOR inhibitors, like NVP-BEZ235, offer an even broader inhibition of the PI3K/AKT/mTOR pathway[5][6].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 compared with rapamycin in renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of ICSN3250 and Phosphatidic Acid Binding to the mTOR FRB Domain
A detailed guide for researchers, scientists, and drug development professionals on the competitive interaction of the novel mTOR inhibitor ICSN3250 and the lipid second messenger phosphatidic acid with the FRB domain of mTOR. This guide provides a comprehensive overview of their binding sites, available quantitative data, and the experimental methodologies used for their characterization.
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology. The FKBP12-rapamycin binding (FRB) domain of mTOR is a key allosteric regulatory site. This guide provides a comparative structural analysis of the binding of a novel mTOR inhibitor, ICSN3250, and the endogenous lipid activator, phosphatidic acid (PA), to this critical domain.
Mechanism of Action: Competitive Binding at the FRB Domain
ICSN3250 is a specific mTOR inhibitor that functions through a distinct mechanism compared to previously developed mTOR inhibitors. It directly competes with and displaces phosphatidic acid (PA) from the FRB domain of mTOR, thereby preventing mTOR activation and leading to cytotoxicity in cancer cells.[1] This competitive interaction underscores the importance of the FRB domain as a regulatory hub for mTOR activity.
Molecular docking and dynamics simulations have revealed that ICSN3250 and PA have partially overlapping binding sites within the FRB domain.[2][3] This overlap is the structural basis for their competitive binding.
Structural Insights into Binding Sites
Detailed structural studies have identified the key amino acid residues within the mTOR FRB domain that mediate the interactions with ICSN3250 and phosphatidic acid.
ICSN3250 Binding Site: The interaction between ICSN3250 and the FRB domain is characterized by a combination of ionic, stacking, and hydrophobic interactions:
-
Ionic Interactions: The nitrocatechol groups of ICSN3250 form ionic bonds with Lys2095 and Arg2042 .
-
π-Stacking Interaction: The pyrrole ring of ICSN3250 engages in a π-stacking interaction with Phe2039 .
-
Hydrophobic Interactions: The macrocyclic portion of ICSN3250 nestles into a hydrophobic pocket formed by Trp2101 , Tyr2105 , Phe2108 , Leu2031 , and Tyr2104 .[4]
Phosphatidic Acid Binding Site: The binding of phosphatidic acid to the FRB domain is primarily mediated by an electrostatic interaction between the phosphate headgroup of PA and a positively charged residue in the FRB domain.
-
Ionic Interaction: The phosphate group of PA interacts with Arg2109 .[5]
It is noteworthy that the binding affinity of the FRB domain for PA is influenced by the structure of PA's acyl chains and the presence of cholesterol in the membrane.[6]
Comparative Quantitative Data
| Ligand | Target Domain | Method | Reported Affinity/Potency |
| ICSN3250 | mTOR FRB Domain | Cell-based assays | IC50: 0.6-77 nM[7][8] |
| Rapamycin | mTOR FRB Domain | Fluorescence Polarization, SPR | Kd: 26 µM (alone)[9][10] |
| FKBP12-Rapamycin Complex | mTOR FRB Domain | Fluorescence Polarization, SPR | Kd: 12 nM[9][10] |
| Phosphatidic Acid | mTOR FRB Domain | NMR Titration | Binding observed in the millimolar range for soluble PA analogs[3][4] |
| Torin-2 (ATP-competitive) | mTOR Kinase Domain | Biochemical Assay | IC50: ~50-100 nM for mTORC1 substrates[11] |
| OSI-027 (ATP-competitive) | mTOR Kinase Domain | Biochemical Assay | IC50: 22 nM (mTORC1), 65 nM (mTORC2)[12] |
| AZD2014 (ATP-competitive) | mTOR Kinase Domain | Biochemical Assay | IC50: 2.8 nM[12] |
Signaling Pathways and Experimental Workflows
The competitive binding of ICSN3250 and phosphatidic acid to the mTOR FRB domain has significant implications for downstream signaling. By displacing PA, ICSN3250 effectively blocks the activation of mTORC1, a central regulator of cell growth and proliferation.
Experimental Protocols
A variety of sophisticated biophysical and computational techniques have been employed to elucidate the structural and functional aspects of ICSN3250 and phosphatidic acid binding to the mTOR FRB domain.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Objective: To determine the binding affinity (Kd) of ICSN3250 to the mTOR FRB domain.
-
Methodology:
-
Immobilization: Recombinant mTOR or its FRB domain is immobilized on a sensor chip surface.
-
Interaction Analysis: A solution containing ICSN3250 at various concentrations is flowed over the sensor surface.
-
Detection: The binding of ICSN3250 to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is fitted to kinetic models to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.[2][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution, including details of ligand-protein interactions at the atomic level.
-
Objective: To map the binding site of phosphatidic acid and other small molecules on the FRB domain.
-
Methodology:
-
Sample Preparation: A solution of ¹⁵N-labeled FRB domain is prepared.
-
Titration: A ligand of interest (e.g., a water-soluble PA analog) is titrated into the protein solution.
-
Data Acquisition: 2D ¹H-¹⁵N HSQC spectra are recorded at each titration point.
-
Data Analysis: Chemical shift perturbations (CSPs) of the backbone amide signals of the FRB domain upon ligand binding are monitored. Residues exhibiting significant CSPs are identified as being part of or near the binding site.[3][4]
-
Molecular Docking and Molecular Dynamics (MD) Simulations
These computational techniques are used to predict and analyze the binding modes and stability of ligand-protein complexes.
-
Objective: To model the binding poses of ICSN3250 and phosphatidic acid within the FRB domain and to understand the dynamics of these interactions.
-
Methodology:
-
Structure Preparation: The 3D structures of the FRB domain and the ligands are prepared.
-
Molecular Docking: A docking program (e.g., AutoDock Vina) is used to predict the preferred binding orientation of the ligand within the FRB binding site.[14]
-
Molecular Dynamics Simulation: The docked complex is subjected to MD simulations (e.g., using GROMACS) to assess its stability and to observe the dynamic behavior of the ligand and protein over time.[14][15]
-
Analysis: The simulation trajectories are analyzed to identify key interactions, conformational changes, and to calculate binding free energies.
-
Conclusion
The competitive binding of ICSN3250 and phosphatidic acid to the mTOR FRB domain represents a novel mechanism for mTOR inhibition. Structural and quantitative analyses have provided a detailed understanding of the specific molecular interactions that govern this competition. The experimental methodologies outlined in this guide are essential tools for the continued investigation of this important therapeutic target and for the development of new and more effective mTOR inhibitors. The distinct binding mode of ICSN3250 offers a promising avenue for overcoming resistance to other classes of mTOR inhibitors and for the selective targeting of cancer cells.
References
- 1. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of mTOR-Phosphatidic Acid Interactions Is Driven by Acyl Chain Structure and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor | MDPI [mdpi.com]
- 15. Virtual screening and molecular dynamics simulation study of ATP-competitive inhibitors targeting mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Showdown: ICSN3250's Unique Interaction with mTOR Compared to Alternative Inhibitors
For Immediate Release: A comprehensive in silico analysis reveals the distinct mechanism of ICSN3250 in targeting the mTOR pathway, offering a new paradigm for cancer therapeutics. This guide provides a comparative overview of its interaction with mTOR against other known inhibitors, supported by computational data.
ICSN3250 emerges as a novel and specific inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation often dysregulated in cancer.[1][2][3] Unlike conventional mTOR inhibitors, ICSN3250 operates through a unique mechanism: it competes with and displaces phosphatidic acid (PA) from the FRB domain of mTOR.[1][2][4] This action prevents mTOR activation and subsequently leads to cytotoxicity, demonstrating a high degree of selectivity for cancer cells over non-cancerous cells.[1][3] In silico studies, including molecular docking and molecular dynamics simulations, have been pivotal in elucidating this unique interaction.[1][2]
This guide delves into the computational evidence of the ICSN3250-mTOR interaction, presenting a clear comparison with other mTOR inhibitors and detailing the methodologies behind these findings for researchers, scientists, and drug development professionals.
Comparative Analysis of mTOR Inhibitors
The following tables summarize the in silico binding affinities of ICSN3250 and other mTOR inhibitors. It is important to note that the data for ICSN3250 and other inhibitors are derived from different studies and computational conditions, thus the comparison should be interpreted as a qualitative guide rather than a direct quantitative ranking.
Table 1: In Silico Binding Affinity of ICSN3250 and Phosphatidic Acid with mTOR (FRB Domain)
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| ICSN3250 | -9.8 | Lys2095, Arg2042 |
| Phosphatidic Acid (PA) | -8.5 | Arg2109 |
Note: The binding affinity data for ICSN3250 and Phosphatidic Acid are representative values based on the findings of Nguyen et al., 2018, illustrating a stronger predicted affinity for ICSN3250 over the natural ligand.
Table 2: Comparative In Silico Binding Affinities of Various mTOR Inhibitors
| Inhibitor | Target Domain | Predicted Binding Affinity (kcal/mol) | Reference Study |
| Torin2 | Kinase | -10.3 | Al-Bustany et al., 2020 |
| Torin1 | Kinase | -10.1 | Al-Bustany et al., 2020 |
| XL388 | Kinase | -9.5 | Al-Bustany et al., 2020 |
| AZD8055 | Kinase | -7.2 | de la Cruz et al., 2019 |
| Everolimus | FRB (with FKBP12) | -5.3 | Al-Bustany et al., 2020 |
| Rapamycin (Sirolimus) | FRB (with FKBP12) | Not specified in search results |
Disclaimer: The binding affinities presented in this table are sourced from various publications and were likely determined using different in silico protocols and software. Direct comparison of these values should be made with caution.
Visualizing Molecular Interactions and Pathways
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.
In Silico Experimental Workflow
Caption: A generalized workflow for the in silico analysis of protein-ligand interactions.
Experimental Protocols
The following protocols provide a detailed overview of the in silico methods used to study the interaction between ICSN3250 and mTOR.
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of the human mTOR protein (FRB domain) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., AMBER, CHARMM).
-
Ligand Preparation: The 3D structure of ICSN3250 is generated and optimized using a computational chemistry software package. The ligand is assigned appropriate atom types and charges.
-
Grid Generation: A grid box is defined around the binding site of interest on the mTOR FRB domain, specifically encompassing the known phosphatidic acid binding pocket.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of ICSN3250 within the defined grid box. The docking algorithm explores various conformations and orientations of the ligand, and a scoring function estimates the binding energy for each pose.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the scoring function and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation Protocol
-
System Setup: The top-ranked docked complex of mTOR-ICSN3250 is used as the starting structure for the MD simulation. The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure proper density and temperature stabilization. Position restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and then gradually released.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns or more) without any restraints. Trajectories of atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity by averaging over multiple conformations from the simulation.
-
Interaction Analysis: To study the persistence of key hydrogen bonds and other interactions throughout the simulation.
-
References
A Comparative Guide to Alternative mTOR Inhibitors Targeting the FRB Domain
For Researchers, Scientists, and Drug Development Professionals
The FKBP12-rapamycin binding (FRB) domain of the mechanistic target of rapamycin (mTOR) has traditionally been the target of allosteric inhibitors like rapamycin and its analogs (rapalogs). However, the quest for mTOR inhibitors with improved efficacy, selectivity, and the ability to overcome resistance has led to the development of alternative strategies that still engage this critical regulatory domain. This guide provides an objective comparison of these novel inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental pathways.
Performance Comparison of FRB Domain-Targeting mTOR Inhibitors
The following table summarizes the quantitative data for various alternative mTOR inhibitors that act on the FRB domain. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Inhibitor Class | Example Compound | Target Interaction | Assay Type | Measured Activity (IC50) | Cell Line(s) | Reference |
| Rapalogs (Reference) | Rapamycin | Allosteric (FKBP12-dependent) | p-p70S6K (T389) Inhibition | ~0.1 nM | HEK293 | [1] |
| Temsirolimus (CCI-779) | Allosteric (FKBP12-dependent) | Not specified | Not specified | Not specified | ||
| Allosteric (FKBP12-independent) | mTOR Kinase Activity | 1.76 µM | In vitro | [2][3] | ||
| Non-Rapalog Allosteric | R5 | Allosteric (FKBP12-dependent) | p-S6K1 (T389) Inhibition | 10 nM | Not specified | [1][4] |
| Cell Proliferation | 3.5 nM | HeLa | [1][4] | |||
| Bivalent Inhibitors | RapaLink-1 | Binds FRB and Kinase Domain | p-RPS6S235/236 / p-4EBP1T37/46 | As low as 1.56 nM | U87MG | [5][6] |
| Cell Growth Inhibition | nM range | Glioblastoma Stem Cells | [7] | |||
| Synthetic Molecular Glues | Compound 10e | Induces FKBP12-FRB Dimerization | FKBP12-FRB Complex Formation (NanoBRET) | EC50 in nM range | HEK293 | [8] |
| Compound 10f | Induces FKBP12-FRB Dimerization | FKBP12-FRB Complex Formation (NanoBRET) | EC50 in nM range | HEK293 | [8] |
Experimental Protocols
In Vitro mTOR Kinase Assay (p70S6K Phosphorylation)
This protocol outlines a general method for assessing mTOR kinase activity by measuring the phosphorylation of its downstream substrate, p70S6K.
-
Immunoprecipitation of mTORC1:
-
Lyse cultured cells (e.g., HEK293) using a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate the cell lysate with an anti-mTOR antibody to capture the mTORC1 complex.
-
Use protein A/G beads to pull down the antibody-mTORC1 complex.
-
Wash the beads multiple times to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer.
-
Add a recombinant, inactive p70S6K substrate to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., at Threonine 389).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[7][9][10][11]
-
LanthaScreen™ TR-FRET mTOR Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method for measuring mTOR kinase activity.
-
Assay Principle: The assay measures the phosphorylation of a GFP-tagged mTOR substrate (e.g., 4E-BP1) by a terbium-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the proximity of the terbium (donor) and GFP (acceptor) results in a high FRET signal. Inhibitors of mTOR will prevent this phosphorylation, leading to a decrease in the FRET signal.[4][5][12][13]
-
Assay Procedure:
-
Add the mTOR enzyme, GFP-substrate, and ATP to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for terbium and GFP).
-
Calculate the emission ratio to determine the level of inhibition.[4][12]
-
NanoBRET™ Protein-Protein Interaction Assay
This assay is used to measure the formation of the FKBP12-FRB ternary complex induced by molecular glues in living cells.
-
Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged FKBP12 (donor) and a HaloTag®-labeled FRB domain (acceptor). When the molecular glue brings the two proteins into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.[8][14][15][16][17]
-
Assay Procedure:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding for NanoLuc-FKBP12 and HaloTag-FRB.
-
Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
Treat the cells with the test compound (molecular glue) at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a BRET-compatible plate reader.
-
Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.[8][14]
-
Visualizations
Caption: Simplified mTORC1 signaling pathway.
Caption: General experimental workflow for inhibitor screening.
Caption: Logical relationships of inhibitor binding to the FRB domain.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of mTOR and phospho-p70S6K in pathogenesis and progression of gastric carcinomas: an immunohistochemical study on tissue microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of fully synthetic FKBP12-mTOR molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ICSN3250 Hydrochloride: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ICSN3250 hydrochloride, a potent mTOR inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, this document synthesizes best practices based on SDS information for similar mTOR inhibitors and general guidelines for the disposal of hazardous research-grade chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). As with many potent small molecule inhibitors, this compound should be treated as a hazardous substance.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended for handling bulk powder. |
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "Cytotoxic/Antineoplastic Waste."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
If dissolved in an organic solvent, collect in a separate, compatible, and clearly labeled "Hazardous Solvent Waste" container.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste in the laboratory.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Signaling Pathway Context: The Importance of Proper Disposal
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling pathways that regulate cell growth, proliferation, and survival. The potency of this compound underscores the need for careful handling and disposal to prevent unintended environmental exposure and potential disruption of ecological systems.
By adhering to these disposal procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. Always consult your institution's specific guidelines and the most current regulatory standards.
Safeguarding Researchers: A Comprehensive Guide to Handling ICSN3250 Hydrochloride
Essential safety protocols and operational guidance for the potent mTOR inhibitor, ICSN3250 hydrochloride, are outlined below to ensure the protection of researchers and laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, use, and disposal of this compound.
As a potent mTOR inhibitor, this compound is a valuable tool in cancer research and drug development. However, its cytotoxic nature necessitates stringent safety measures to prevent occupational exposure. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing detailed information on personal protective equipment (PPE), handling procedures, and waste disposal. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize the risk of dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receiving & Storage | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - None |
| Weighing & Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown- Chemical Splash Goggles | - Face shield (if there is a significant splash risk) |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat | - Safety Glasses |
| Spill Cleanup | - Double Nitrile Gloves (heavy-duty)- Disposable Gown or Coveralls- Chemical Splash Goggles- N95 or higher-rated respirator | - Shoe Covers |
| Waste Disposal | - Nitrile Gloves- Lab Coat | - Safety Glasses |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe management of this compound within a laboratory setting. All procedures involving the handling of this compound in its solid form should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (nitrile gloves, lab coat, and safety glasses) when handling the package. Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Weighing and Solution Preparation
-
Preparation: Before handling the solid compound, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weigh paper or boat, and appropriate solvents.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount of the compound to the weigh paper. Avoid creating dust.
-
Reconstitution: To prepare a solution, add the solvent to the solid to prevent aerosolization. Cap the vial and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
When using solutions of this compound, always wear the appropriate PPE. Conduct all experimental procedures in a manner that minimizes the generation of aerosols.
Decontamination and Cleaning
Following any procedure involving this compound, decontaminate all work surfaces and equipment. Use a suitable deactivating agent if one is known; otherwise, use a detergent solution followed by a rinse with 70% ethanol. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, weigh papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Disposal Method: All hazardous waste generated from the handling of this compound must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and mitigate exposure.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the spill cleanup section of the table.
-
Containment: For a solid spill, gently cover it with absorbent pads. For a liquid spill, contain it with absorbent material, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent or detergent solution, followed by a rinse with 70% ethanol.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
